CEP-5214
Beschreibung
has antineoplastic and antiangiogenic activities; inhibits VEGF-R2 tyrosine kinase; structure in first source
Structure
3D Structure
Eigenschaften
CAS-Nummer |
402857-39-0 |
|---|---|
Molekularformel |
C28H28N2O3 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
3-(3-hydroxypropyl)-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-14-one |
InChI |
InChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32) |
InChI-Schlüssel |
MLIFNJABMANKEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol CEP 5214 CEP-5214 CEP5214 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CEP-5214
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-5214, also known as TC-5214 and dexmecamylamine, is the S-(+)-enantiomer of mecamylamine. It is a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). The compound was investigated as a potential treatment for Major Depressive Disorder (MDD), based on the "hypercholinergic tone" hypothesis of depression, which posits that an overstimulation of nAChRs contributes to depressive symptoms. By blocking these receptors, this compound was thought to normalize cholinergic activity. Preclinical studies in rodent models of depression and anxiety demonstrated its potential efficacy. However, the compound ultimately failed to meet its primary endpoints in Phase III clinical trials for MDD, and its development for this indication was discontinued. This guide provides a detailed overview of the preclinical data and hypothesized mechanism of action of this compound.
Core Mechanism of Action: Neuronal Nicotinic Receptor Antagonism
The primary mechanism of action of this compound is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs). As a non-competitive antagonist, it does not compete with the endogenous ligand, acetylcholine, for the binding site. Instead, it is believed to block the open ion channel of the receptor, a mechanism that is also voltage-dependent. This means that the blocking action is more pronounced when the neuron is depolarized.
An important characteristic of this compound is its stereospecificity. The S-(+)-enantiomer (this compound) was found to dissociate more slowly from α4β2 and α3β4 nAChR subtypes compared to its R-(-)-enantiomer. This suggests a longer duration of receptor blockade at these key neuronal subtypes, which are widely expressed in the central nervous system and implicated in various cognitive and affective processes. The antidepressant and anxiolytic effects observed in preclinical models are primarily attributed to the antagonism of the α4β2 nAChR subtype.
Quantitative Pharmacology
The inhibitory potency of this compound and its R-(-)-enantiomer was evaluated on various human nAChR subtypes expressed in Xenopus oocytes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Receptor Subtype | This compound (S-(+)-enantiomer) IC50 (µM) | R-(-)-enantiomer IC50 (µM) |
| α3β4 | 0.2 - 0.6 | 0.05 - 0.4 |
| α4β2 | 0.5 - 3.2 | 0.5 - 1.7 |
| α7 | 1.2 - 4.6 | 2.2 - 5.8 |
| α1β1γδ (muscle) | 0.6 - 2.2 | 0.3 - 1.1 |
Data sourced from studies on nAChRs expressed in Xenopus oocytes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway affected by this compound and a general workflow for its preclinical evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These represent standard protocols in the field; the exact parameters used in the proprietary studies by Targacept may have varied.
In Vitro nAChR Functional Assay (Xenopus Oocytes)
-
Objective: To determine the inhibitory potency (IC50) of this compound on various nAChR subtypes.
-
Methodology:
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: cRNA encoding the specific human nAChR subunits (e.g., α4 and β2) are microinjected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell surface.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
An oocyte expressing the target nAChR is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -70 mV).
-
Acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) is applied to activate the nAChRs, and the resulting inward current is measured.
-
-
IC50 Determination:
-
After establishing a stable baseline response to ACh, oocytes are pre-incubated with varying concentrations of this compound for a set period.
-
ACh is then co-applied with this compound, and the peak inward current is recorded.
-
The percentage of inhibition of the ACh-evoked current is calculated for each concentration of this compound.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
-
In Vivo Behavioral Models
1. Forced Swim Test (Rat)
-
Objective: To assess the antidepressant-like activity of this compound.
-
Methodology:
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high x 20 cm diameter) is filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the water tank for a 15-minute session. This induces a state of "behavioral despair" characterized by immobility.
-
Drug Administration: Following the pre-test, rats are treated with this compound or a vehicle control at specified time points before the test session (e.g., 30-60 minutes prior).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the water tank for a 5-minute session. The session is typically video-recorded.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is scored by a trained observer blind to the treatment conditions. A significant reduction in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
2. Behavioral Despair Test (Mouse)
-
Objective: Similar to the forced swim test in rats, this model assesses antidepressant-like properties.
-
Methodology:
-
Apparatus: A glass beaker (approximately 25 cm high x 10 cm diameter) is filled with water (22-25°C) to a depth of about 15 cm.
-
Procedure:
-
Mice are individually placed in the beaker for a single 6-minute session.
-
Drug administration occurs at a predetermined time before the test.
-
-
Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. A decrease in immobility suggests an antidepressant-like effect.
-
3. Social Interaction Test (Rat)
-
Objective: To evaluate the anxiolytic-like effects of this compound.
-
Methodology:
-
Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 cm).
-
Procedure:
-
Rats are housed individually for a period before the test to increase their motivation for social interaction.
-
On the test day, pairs of unfamiliar, weight-matched male rats from different treatment groups (this compound or vehicle) are placed in the arena together for a 10-minute session.
-
-
Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under) is scored. An increase in social interaction time in the this compound treated group suggests an anxiolytic-like effect.
-
4. Light/Dark Chamber Test (Rat)
-
Objective: To assess anxiety-like behavior.
-
Methodology:
-
Apparatus: A two-compartment box with a smaller, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
A rat is placed in the center of the light compartment and allowed to freely explore the apparatus for a 5 to 10-minute session.
-
-
Data Analysis: The time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are measured. Anxiolytic compounds typically increase the time spent in and the number of entries into the light compartment.
-
Conclusion
This compound is a neuronal nicotinic acetylcholine receptor antagonist with a clear preclinical rationale for its investigation in major depressive disorder. Its mechanism of action is centered on the non-competitive blockade of nAChRs, particularly the α4β2 subtype, thereby aiming to correct a hypothesized hypercholinergic state in depression. While preclinical studies in various rodent models of depression and anxiety showed promising results, the translation of this efficacy to human clinical trials was not successful. This comprehensive guide provides the foundational preclinical data and methodologies that underpinned the development of this compound, offering valuable insights for researchers in the field of neuropsychopharmacology and drug development.
Pyrrolo[3,2-b]quinoxaline Derivatives: A Technical Guide to a Promising Class of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyrrolo[3,2-b]quinoxaline derivatives as a significant class of kinase inhibitors. While the initial query referenced CEP-5214, extensive research has clarified that this compound (also known as TC-5214) is a nicotinic channel blocker and not a member of this chemical class. This guide will instead focus on the well-documented and promising pyrrolo[3,2-b]quinoxaline scaffold, which has demonstrated potent activity against various protein kinases, particularly in the context of oncology.
Introduction to the Pyrrolo[3,2-b]quinoxaline Core
The pyrrolo[3,2-b]quinoxaline scaffold is a heterocyclic ring system that has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, planar structure provides a suitable framework for positioning key pharmacophoric features within the ATP-binding pocket of protein kinases.[1] Derivatives of this core have been extensively explored as inhibitors of various kinase families, most notably the Ephrin (Eph) receptors, which are receptor tyrosine kinases (RTKs) implicated in cancer development and progression.[1][2]
Mechanism of Action: Targeting Kinase Activation States
Pyrrolo[3,2-b]quinoxaline derivatives have been ingeniously designed to target different conformational states of the kinase domain, leading to highly specific and potent inhibition. A key aspect of their mechanism involves the DFG (Asp-Phe-Gly) motif, a conserved sequence that plays a crucial role in kinase activation.
-
Type I Inhibition: These inhibitors bind to the active conformation of the kinase, often referred to as the "DFG-in" state.
-
Type II Inhibition: A more advanced strategy involves targeting the inactive "DFG-out" conformation. This approach can offer greater selectivity as the DFG-out conformation is less conserved across the kinome. The pyrrolo[3,2-b]quinoxaline scaffold has been successfully utilized to develop Type II inhibitors where a substituent can access a hydrophobic pocket created by the outward flip of the phenylalanine residue of the DFG motif.[1][3]
The pyrrolo[3,2-b]quinoxaline core typically occupies the ATP binding site, forming hydrogen bonds with the hinge region of the kinase.[3] Substitutions on the pyrrole and quinoxaline rings can be tailored to achieve desired selectivity and potency.
Figure 1: Mechanism of Type II kinase inhibition by pyrrolo[3,2-b]quinoxaline derivatives.
Quantitative Data: In Vitro Potency and Cellular Activity
The following tables summarize the inhibitory activities of representative pyrrolo[3,2-b]quinoxaline derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Inhibition Type |
| 7g | EphA3 | < 10 | Type II |
| 7b | EphA3 | < 10 | Type II |
| 11d | EphA3 | < 20 | Type I1/2 |
| Dasatinib | EphA3 | 3 | Not Applicable |
Data extracted from research on Eph tyrosine kinase inhibitors.[1]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50 values)
| Compound | MAVER1 | SU-DHL-2 | VAL | MEC1 | K562 |
| 8a | ~300 nM | ~400 nM | ~200 nM | ~500 nM | ~100 nM |
| 8b | ~200 nM | ~300 nM | ~150 nM | ~400 nM | ~80 nM |
| Dasatinib | >10 µM | ~1 µM | >10 µM | >10 µM | ~5 nM |
Data from a study on the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives.[2][3]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the synthesis and evaluation of pyrrolo[3,2-b]quinoxaline derivatives.
General Synthesis of the Pyrrolo[3,2-b]quinoxaline Core
A common synthetic route involves the condensation of a substituted o-phenylenediamine with a suitable pyrrole precursor. The specific substitutions on both starting materials determine the final structure of the derivative.
Figure 2: General synthetic workflow for pyrrolo[3,2-b]quinoxaline derivatives.
Detailed Protocol:
-
A substituted o-phenylenediamine is reacted with a 2,3-dione-pyrrole derivative in a suitable solvent such as ethanol.
-
The reaction mixture is typically heated under reflux for several hours.
-
The resulting crude product is then purified using column chromatography to yield the desired pyrrolo[3,2-b]quinoxaline derivative.
In Vitro Kinase Assays
The inhibitory activity of the compounds against specific kinases is determined using various assay formats, such as ELISA-based assays or radiometric assays.
Protocol for a Typical ELISA-based Kinase Assay:
-
The kinase, substrate, and ATP are added to the wells of a microplate.
-
The test compound (pyrrolo[3,2-b]quinoxaline derivative) is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The intensity of the color is inversely proportional to the inhibitory activity of the compound.
Cell Proliferation Assays
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT or CellTiter-Glo assay.
Protocol for MTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
In Vivo Xenograft Models
The in vivo efficacy of promising compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol for a Human Breast Cancer Xenograft Model:
-
Human breast cancer cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the pyrrolo[3,2-b]quinoxaline derivative via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
The control group receives the vehicle.
-
Tumor size is measured regularly using calipers, and the tumor volume is calculated.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Therapeutic Implications
The inhibition of kinases such as EphA3 by pyrrolo[3,2-b]quinoxaline derivatives can modulate several downstream signaling pathways critical for cancer cell survival and proliferation.
Figure 3: Inhibition of EphA3 signaling by pyrrolo[3,2-b]quinoxaline derivatives.
By blocking the catalytic activity of these kinases, these compounds can inhibit downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer. This leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, highlighting the therapeutic potential of this chemical class in oncology.
Conclusion and Future Directions
Pyrrolo[3,2-b]quinoxaline derivatives represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel anti-cancer therapeutics. The ability to design compounds that target specific kinase conformations, such as the DFG-out state, offers a promising avenue for achieving greater selectivity and overcoming drug resistance. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, expanding the scope of their kinase targets, and exploring their efficacy in a broader range of cancer types through further preclinical and clinical investigations.
References
- 1. Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of action of pyrrolo[3,2- b]quinoxaline-derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CEP-5214 (Lestaurtinib) - Target Kinases and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-5214, also known as lestaurtinib or CEP-701, is a multi-targeted tyrosine kinase inhibitor.[1] Structurally related to staurosporine, this indolocarbazole alkaloid has been investigated for its therapeutic potential in various cancers.[2] This technical guide provides a comprehensive overview of the target kinases of this compound, their corresponding binding affinities, the experimental methodologies used for these determinations, and the key signaling pathways modulated by this inhibitor.
Target Kinase Profile of this compound (Lestaurtinib)
This compound exhibits potent inhibitory activity against a range of tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinase (Trk) family.[2] Its multi-targeted nature has been the basis for its investigation in various oncological indications, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent.[3]
Quantitative Binding Affinity Data
The binding affinity of this compound for its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against a panel of kinases.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| JAK2 (wild-type) | 0.9 | In vitro kinase assay | [4][5] |
| FLT3 | 2-3 | In vitro autophosphorylation assay | [2] |
| TrkA | < 25 | In vitro kinase assay | [6] |
| Aurora Kinase A | 8.1 | Not specified | |
| Aurora Kinase B | 2.3 | Not specified | |
| PKCα | 22 | Biochemical | [3] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Experimental Protocols for Kinase Inhibition Assays
The determination of the binding affinity of this compound is primarily achieved through biochemical and cellular kinase assays.
Biochemical Kinase Assays
These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified kinases.[3]
-
Radiometric Assays (e.g., HotSpot Assay): This method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate. The reaction mixture typically includes the purified kinase, the substrate, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured by detecting the incorporated radioactivity.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format utilizes the transfer of energy between a donor fluorophore and an acceptor fluorophore when in close proximity. A biotinylated substrate and a phospho-specific antibody labeled with the respective fluorophores are commonly used. Phosphorylation of the substrate by the kinase brings the donor and acceptor together, generating a FRET signal. Inhibition of the kinase by this compound leads to a reduction in this signal.[3]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is subsequently converted to ATP, which is then used by a luciferase enzyme to generate a luminescent signal that is proportional to the kinase activity.[3]
A representative in vitro kinase assay for JAK2 involves a mixture of 20 mM HEPES (pH 7.2), 0.2 μM ATP, 1 mM MnCl2, 0.1% bovine serum albumin (BSA), the JAK2 enzyme, and varying concentrations of this compound. The reaction proceeds for 20 minutes at room temperature, and the detection of the phosphorylated product is performed using a europium-labeled anti-phosphotyrosine antibody with a time-resolved fluorescence readout.[4]
Cellular Assays
Cellular assays assess the effect of this compound on kinase activity within a cellular context, accounting for factors such as cell permeability and metabolism.
-
Phosphorylation Inhibition Assays: Techniques like Western blotting or ELISA are employed to measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with this compound. A reduction in the phosphorylation level indicates inhibition of the kinase.[3] For instance, the inhibition of FLT3 autophosphorylation can be measured in leukemia cell lines, such as MV4-11, which harbor an FLT3-ITD mutation.[3]
Signaling Pathways Targeted by this compound
This compound exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[7] Activating mutations of FLT3 are common in acute myeloid leukemia (AML).[3] this compound inhibits the autophosphorylation of both wild-type and mutated FLT3, thereby blocking downstream signaling cascades.[8] This inhibition disrupts pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell proliferation and survival.[3]
JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases are essential for signaling downstream of cytokine receptors.[9] The JAK/STAT pathway is frequently activated in various hematological malignancies.[9] this compound is a potent inhibitor of JAK2, which leads to the suppression of the phosphorylation and activation of its downstream targets, STAT3 and STAT5.[4] This inhibition disrupts the transcription of genes involved in cell survival and proliferation.[9]
VEGFR Signaling Pathway
Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. While less emphasized than its activity against FLT3 and JAK2, this compound has also been reported to inhibit VEGFRs, suggesting a potential anti-angiogenic mechanism of action. By inhibiting VEGFRs, this compound can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Conclusion
This compound (lestaurtinib) is a potent, multi-targeted kinase inhibitor with significant activity against FLT3, JAK2, and Trk kinases. Its mechanism of action involves the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the target profile and mechanism of action of this compound, which is essential for its rational application in preclinical research and clinical development.
References
- 1. Drug: Lestaurtinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Mechanism of Action of CEP-5214
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-5214 is a potent, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a significant role in angiogenesis research and oncology drug development. This document provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action through the inhibition of VEGFR signaling, and detailed protocols for key experimental assays used to characterize its activity.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno[2,1-a]pyrrolo[3,4-c]carbazol-12-yl)propan-1-ol |
| Molecular Formula | C₂₈H₂₈N₂O₃ |
| Molecular Weight | 440.53 g/mol |
| CAS Number | 402857-39-0 |
| Appearance | Solid (presumed) |
| Solubility | Soluble in DMSO. A water-soluble prodrug, CEP-7055, was developed to improve oral bioavailability. |
| Melting Point | Not reported in the reviewed literature. |
| pKa | Not reported in the reviewed literature. |
In Vitro Inhibitory Activity
This compound is a pan-inhibitor of VEGFR tyrosine kinases, demonstrating potent activity against multiple receptor subtypes. The half-maximal inhibitory concentrations (IC₅₀) are presented below.
| Target | IC₅₀ (nM) |
| VEGFR-1 / Flt-1 | 16 |
| VEGFR-2 / KDR | 4 - 8 |
| VEGFR-3 / Flt-4 | 4 |
Mechanism of Action: Inhibition of VEGFR Signaling
This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptors. The binding of VEGF to its receptor (primarily VEGFR-2 on endothelial cells) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.
By binding to the ATP-binding site of the VEGFR kinase domain, this compound prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade. The key pathways affected are:
-
PLCγ-PKC-MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and reduces cell survival.
-
FAK/paxillin Pathway: Disruption of this pathway inhibits cell migration and cytoskeletal rearrangement.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Workflow Diagram:
The Rise and Fall of CEP-5214 (TC-5214): A Nicotinic Acetylcholine Receptor Antagonist for Major Depressive Disorder
An In-depth Technical Guide on the Discovery and Development of CEP-5214
Abstract
This compound, also known as TC-5214, emerged as a promising novel therapeutic agent for major depressive disorder (MDD) based on the cholinergic hypothesis of depression. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its conceptualization as a specific enantiomer of a known compound to its extensive clinical evaluation. The document details its mechanism of action as a neuronal nicotinic acetylcholine receptor (NNR) antagonist, summarizes key preclinical efficacy and safety data, and chronicles its journey through clinical trials. This guide is intended for researchers, scientists, and drug development professionals interested in the neurobiology of depression and the intricacies of CNS drug development.
Introduction: The Cholinergic Hypothesis of Depression and the Rationale for this compound
The development of this compound was rooted in the "hypercholinergic tone" hypothesis of depression, which posits that an overactivity of the cholinergic system in the brain contributes to the pathophysiology of MDD.[1][2] This theory provided a compelling rationale for exploring antagonists of neuronal nicotinic acetylcholine receptors (NNRs) as potential antidepressant agents. The aim was to modulate this overstimulation and restore a more balanced neurotransmitter environment.
This compound is the S-(+)-enantiomer of mecamylamine, a non-competitive antagonist of NNRs.[1] The decision to develop a single enantiomer was driven by the potential for an improved therapeutic window, with enhanced efficacy and a better safety profile compared to the racemic mixture.[2]
Discovery and Preclinical Development
Compound Selection and Chemical Properties
The selection of the S-(+)-enantiomer of mecamylamine was based on its favorable preclinical safety profile when compared to the racemic mixture and the R-(-)-enantiomer.[2]
Table 1: Physicochemical Properties of TC-5214
| Property | Value |
| Chemical Name | (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride |
| Molecular Weight (Base) | 167.3 |
| Molecular Weight (Salt) | 203.8 |
| pKa | 11.5 |
| Solubility | Freely soluble in water, soluble in alcohol and glycerol, sparingly soluble in isopropanol.[1] |
Mechanism of Action: Neuronal Nicotinic Receptor Antagonism
This compound functions as a non-competitive antagonist of NNRs, with a presumed primary target of the α4β2 subtype, which is highly expressed in the central nervous system.[2][3] By blocking the ion channel of these receptors, this compound is believed to counteract the effects of excessive acetylcholine, thereby normalizing cholinergic tone and producing an antidepressant effect.[1]
Preclinical Efficacy Studies
This compound demonstrated positive effects in established animal models of depression and anxiety.
Table 2: Summary of Key Preclinical Efficacy Data for TC-5214
| Animal Model | Species | Endpoint | Minimum Effective Dose (MED) |
| Forced Swim Test | Rat | Immobility Time | 3 mg/kg i.p.[1] |
| Behavioral Despair Test | Mouse | Immobility Time | 0.1-3.0 mg/kg i.p.[1] |
| Social Interaction Paradigm | Rat | Social Interaction Time | 0.05 mg/kg s.c.[1] |
| Light/Dark Chamber Paradigm | Rat | Time in Light Chamber | 0.05 mg/kg s.c.[1] |
Preclinical Safety and Pharmacokinetics
Toxicology studies in mice, rats, and dogs indicated that TC-5214 was well-tolerated in both acute and chronic dosing regimens.[1][2] It showed no evidence of mutagenicity and possessed a pharmacokinetic profile suitable for therapeutic development.[1][2]
Receptor Binding Profile
While exhibiting modest selectivity, the antidepressant and anxiolytic effects of this compound are primarily attributed to its antagonist activity at α4β2 NNRs.
Table 3: In Vitro Receptor Binding Profile of TC-5214 (S-(+)-Mecamylamine)
| Receptor Subtype | IC50 (µM) |
| α3β4 | 0.2 - 0.6 |
| α4β2 | 0.5 - 3.2 |
| α7 | 1.2 - 4.6 |
| α1β1γδ | 0.6 - 2.2 |
| Data presented for S-(+)-mecamylamine (TC-5214) from studies in Xenopus oocytes.[3] |
Clinical Development
The clinical development of this compound was a collaborative effort between Targacept and AstraZeneca. The program investigated its use as both an adjunct therapy and a "switch" monotherapy for patients with MDD who had an inadequate response to first-line treatments.
Phase II Clinical Trials
A Phase IIb double-blind, placebo-controlled trial evaluated TC-5214 as an adjunct treatment for patients who did not respond adequately to citalopram. The study demonstrated a highly statistically significant improvement in the primary endpoint, the Hamilton Rating Scale for Depression-17 (HAM-D), in favor of TC-5214.[4]
Phase III Clinical Program: The RENAISSANCE Program
The promising Phase IIb results led to the initiation of the large-scale RENAISSANCE Phase III program, which consisted of five randomized, double-blind, placebo-controlled studies. These trials evaluated the efficacy, safety, and tolerability of TC-5214 as an adjunct therapy to an antidepressant in patients with an inadequate response to initial treatment.[5]
Table 4: Overview of the RENAISSANCE Phase III Program for TC-5214
| Study | Population | Design | Primary Endpoint | Outcome |
| RENAISSANCE 4 & 5 | MDD patients with inadequate response to SSRIs/SNRIs | Fixed-dose, adjunct therapy | Change in MADRS total score at 8 weeks | Did not meet primary endpoint.[5] |
| RENAISSANCE 2 & 3 | MDD patients with inadequate response to SSRIs/SNRIs | Flexible-dose, adjunct therapy | Change in MADRS total score at 8 weeks | No significant differences observed.[6] |
| RENAISSANCE 7 | MDD patients with inadequate response to SSRIs/SNRIs | Long-term safety (1 year), adjunct therapy | Safety and tolerability | Generally well-tolerated.[5] |
| MADRS: Montgomery-Åsberg Depression Rating Scale |
Discontinuation of Development for MDD
Despite a favorable tolerability profile, the Phase III studies consistently failed to demonstrate a statistically significant antidepressant effect for TC-5214 compared to placebo on the primary endpoint of change in the MADRS total score.[5][6] Consequently, AstraZeneca and Targacept announced in 2012 that they would not pursue regulatory filing for TC-5214 as a treatment for MDD.[5]
Experimental Protocols
Preclinical Efficacy Models: Forced Swim Test (Rat)
-
Objective: To assess the antidepressant potential of a compound by measuring the immobility time of rats when placed in an inescapable cylinder of water.
-
Methodology:
-
Rats are individually placed in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 25°C) to a depth where they cannot touch the bottom or escape.
-
A pre-test session of approximately 15 minutes is conducted 24 hours before the test session to induce a state of immobility.
-
On the test day, the compound (TC-5214) or vehicle is administered at a specified time before the test.
-
Rats are placed in the water-filled cylinder for a 5-minute test session.
-
The duration of immobility (the time the rat spends floating passively with only small movements to keep its head above water) is recorded.
-
A reduction in immobility time is indicative of an antidepressant-like effect.
-
Clinical Trial Protocol: Phase III Adjunct Therapy Study (General Design)
-
Objective: To evaluate the efficacy and safety of TC-5214 as an adjunct therapy in patients with MDD who have had an inadequate response to an ongoing antidepressant treatment.
-
Methodology:
-
Screening and Open-Label Lead-in: Patients with a diagnosis of MDD are screened for eligibility. Eligible patients enter an 8-week open-label phase where they receive a standard-of-care antidepressant (SSRI or SNRI).
-
Assessment of Response: At the end of the 8-week lead-in, patients who do not show an adequate response (based on a predefined threshold on a depression rating scale like the MADRS) are eligible for randomization.
-
Randomization and Double-Blind Treatment: Eligible patients are randomized to receive either a fixed or flexible dose of TC-5214 or a placebo, in addition to their ongoing antidepressant, for a specified duration (e.g., 8 weeks).
-
Efficacy and Safety Assessments: Efficacy is assessed at regular intervals using standardized depression rating scales (e.g., MADRS, HAM-D). Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, and laboratory tests.
-
Primary Endpoint Analysis: The primary efficacy endpoint is typically the change in the total score of a depression rating scale from randomization to the end of the double-blind treatment period, comparing the TC-5214 group to the placebo group.
-
Conclusion
The development of this compound represents a scientifically driven effort to translate a compelling neurobiological hypothesis into a novel therapeutic for a significant unmet medical need. While the preclinical data were promising and the initial clinical results encouraging, the ultimate failure of the Phase III program underscores the challenges inherent in CNS drug development, particularly for complex disorders like major depressive disorder. The story of this compound serves as a valuable case study for the scientific community, highlighting the critical importance of robust and reproducible efficacy signals in late-stage clinical trials.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Remaining TC-5214 Phase III efficacy studies do not meet endpoint, regulatory filing will not be pursued [astrazeneca.com]
- 6. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of CEP-5214 Binding to VEGFR Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for studying the binding of CEP-5214 to its primary targets, the Vascular Endothelial Growth Factor Receptors (VEGFRs). This compound is a potent, low-nanomolar pan-inhibitor of human VEGFR tyrosine kinases, demonstrating significant potential in targeting angiogenesis. Due to the discontinuation of its development, publicly available in silico binding studies are scarce. This guide, therefore, outlines a robust, state-of-the-art computational approach to elucidate its binding mechanism, leveraging available structural and bioactivity data.
Quantitative Data Summary
This compound exhibits high affinity for VEGFR family members. The available inhibitory activity data is summarized in the table below. A broader kinase selectivity profile would provide a more complete understanding of its off-target effects.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 / FLT-1 | 16 | [1] |
| VEGFR-2 / KDR | 8 | [1] |
| VEGFR-3 / FLT-4 | 4 | [1] |
Table 1: Inhibitory Activity of this compound against VEGFR Kinases.
This compound has also been shown to be selective against a panel of other kinases including PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK[1].
Experimental Protocols
Accurate in silico modeling is predicated on high-quality experimental data. The following section details a generalized protocol for determining the inhibitory activity of compounds like this compound against VEGFR kinases, which is essential for validating computational predictions.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of VEGFR-2 phosphorylation.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Stop solution (e.g., 2 N H2SO4)
-
96-well microtiter plates
Procedure:
-
Substrate Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Blocking: Wash the wells with a suitable wash buffer and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Kinase Reaction: Add the recombinant VEGFR-2 kinase to the wells, followed by the different concentrations of this compound. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Wash the wells and add the anti-phosphotyrosine-HRP antibody. Incubate to allow binding to the phosphorylated substrate.
-
Signal Development: Wash away the unbound antibody and add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Silico Modeling Workflow
In the absence of a co-crystal structure of this compound bound to a VEGFR kinase, a homology modeling and molecular docking approach is proposed. This workflow will predict the binding mode and interactions of this compound within the ATP-binding pocket of the VEGFR kinases.
References
CEP-5214: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-5214 is a potent, small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinases. Developed by Cephalon, Inc., it demonstrates low-nanomolar pan-inhibitory activity against VEGFR1 (Flt-1), VEGFR2 (KDR), and VEGFR3 (Flt-4), key mediators of angiogenesis and lymphangiogenesis. This document provides an in-depth overview of the biological activity, mechanism of action, and preclinical efficacy of this compound and its orally bioavailable prodrug, CEP-7055. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for researchers in oncology and drug development.
Core Biological Activity: Inhibition of VEGFR Tyrosine Kinases
This compound is a C3-(isopropylmethoxy)-fused pyrrolocarbazole that acts as a potent pan-inhibitor of the human vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinases. Its primary function is to block the ATP-binding site of these receptors, thereby inhibiting their autophosphorylation and the subsequent downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR signaling ultimately results in the suppression of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the three main VEGFR isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM)[1][2] |
| VEGFR1 / FLT-1 | 12 - 16 |
| VEGFR2 / KDR | 8 - 18 |
| VEGFR3 / FLT-4 | 4 - 17 |
This compound also demonstrates potent inhibition of VEGF-stimulated VEGFR2/KDR autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 10 nM.[3] The compound exhibits good selectivity against a panel of other tyrosine and serine/threonine kinases, including PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK.[1]
Mechanism of Action: The VEGFR Signaling Pathway
Vascular endothelial growth factors (VEGFs) are a family of signaling proteins that stimulate the formation of blood vessels. They bind to and activate VEGFRs on the surface of endothelial cells, triggering a phosphorylation cascade that promotes angiogenesis. This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFRs, thereby blocking these downstream signaling events.
The binding of VEGF to its receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways, including:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.
-
The PI3K-Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival and migration.
By inhibiting the initial autophosphorylation of VEGFR, this compound effectively blocks the activation of these and other critical signaling pathways.
VEGFR Signaling Pathway and Inhibition by this compound.
Prodrug Formulation: CEP-7055
To enhance water solubility and oral bioavailability, this compound was formulated as an N,N-dimethylglycine ester prodrug, designated CEP-7055.[1] Following oral administration, CEP-7055 is readily converted to the active compound, this compound, in the body. This allows for effective systemic delivery of the potent VEGFR inhibitor.
Conversion of Prodrug CEP-7055 to Active this compound.
Preclinical In Vivo Efficacy
The antitumor activity of CEP-7055 has been evaluated in various preclinical tumor models, demonstrating significant efficacy in inhibiting tumor growth and angiogenesis.
Orthotopic Glioblastoma and Colon Carcinoma Models
Studies have utilized orthotopic xenograft models of human glioblastoma (U87MG cells) and colon carcinoma (CT-26 cells) in nude mice to assess the in vivo efficacy of CEP-7055, both as a monotherapy and in combination with standard chemotherapeutic agents.
The general workflow for these preclinical efficacy studies is outlined below.
General Workflow for Preclinical In Vivo Efficacy Studies.
Summary of In Vivo Antitumor Activity
Chronic oral administration of CEP-7055 has demonstrated significant, dose-dependent inhibition of tumor growth in a variety of established subcutaneous human tumor xenografts in nude mice.[3] These include models of melanoma, glioblastoma, lung carcinoma, pancreatic carcinoma, colon carcinoma, and breast carcinoma.[3] The antitumor effects are associated with a marked reduction in intratumoral microvessel density, confirming the anti-angiogenic mechanism of action in vivo.[3]
| Tumor Model | Treatment | Key Findings |
| Orthotopic Glioblastoma (U87MG) | CEP-7055 in combination with temozolomide | Significant improvement in median survival compared to temozolomide alone. Reductions in brain edema and hemorrhage.[4] |
| Orthotopic Colon Carcinoma (CT-26) | CEP-7055 in combination with irinotecan or oxaliplatin | Significant reductions in primary tumor mass and hepatic metastatic burden compared to chemotherapy alone.[4][5] |
Experimental Protocols
In Vitro VEGFR Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay, often in an ELISA-based format. While the specific protocol for this compound is proprietary, a generalized protocol is as follows:
-
Plate Coating: Recombinant human VEGFR cytoplasmic domain is coated onto a microtiter plate.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells.
-
Kinase Reaction Initiation: A solution containing a substrate (e.g., a synthetic peptide) and ATP is added to initiate the phosphorylation reaction.
-
Incubation: The plate is incubated to allow for the kinase reaction to proceed.
-
Detection: A phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Signal Generation: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.
Orthotopic Glioblastoma Xenograft Model in Mice
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are cultured and harvested. A single-cell suspension is prepared in a suitable medium.
-
Anesthesia: Mice (e.g., athymic nude mice) are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Stereotactic Implantation: The anesthetized mouse is placed in a stereotactic frame. A small incision is made in the scalp, and a burr hole is drilled through the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Cell Injection: A microsyringe is used to slowly inject the tumor cell suspension into the brain parenchyma.
-
Wound Closure: The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.
-
Post-operative Care: Mice are monitored closely for recovery from anesthesia and for any signs of neurological deficits.
-
Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
Orthotopic Colon Carcinoma Xenograft Model in Mice
This protocol outlines the procedure for establishing an orthotopic colon carcinoma model.
-
Cell Preparation: Colon carcinoma cells (e.g., CT-26) are cultured and prepared into a single-cell suspension.
-
Anesthesia: The mouse is anesthetized.
-
Surgical Procedure: A small laparotomy is performed to expose the cecum.
-
Cell Injection: The tumor cell suspension is injected into the subserosal layer of the cecal wall.
-
Wound Closure: The abdominal wall and skin are closed in layers using sutures.
-
Post-operative Care and Monitoring: Mice are monitored for recovery and tumor development. Tumor growth and metastasis can be assessed through imaging or at the time of necropsy.
Conclusion
This compound is a potent pan-VEGFR tyrosine kinase inhibitor with significant anti-angiogenic and antitumor activity in preclinical models. Its development as the orally bioavailable prodrug CEP-7055 has facilitated its evaluation in in vivo settings, where it has demonstrated efficacy both as a single agent and in combination with standard-of-care chemotherapies. The data and methodologies presented in this guide provide a comprehensive resource for the further investigation and development of this compound and similar targeted therapies in oncology.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The effects of the oral, pan-VEGF-R kinase inhibitor CEP-7055 and chemotherapy in orthotopic models of glioblastoma and colon carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indenopyrrolocarbazole Scaffold of CEP-5214: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Angiogenesis Inhibitor
This technical guide provides a comprehensive overview of the indenopyrrolocarbazole scaffold, the core structure of the potent vascular endothelial growth factor receptor (VEGFR) kinase inhibitor, CEP-5214. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, and biological evaluation of this important class of compounds.
Introduction to the Indenopyrrolocarbazole Scaffold and this compound
The indenopyrrolocarbazole ring system is a complex heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its potent biological activities. This compound, a prominent member of this class, is a highly effective inhibitor of VEGFR tyrosine kinases, key regulators of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFRs, this compound effectively curtails the blood supply to tumors, thereby inhibiting their growth and proliferation.
Synthesis of the Indenopyrrolocarbazole Core
The synthesis of the indenopyrrolocarbazole scaffold is a multi-step process that requires careful control of reaction conditions. While specific, detailed, step-by-step protocols for the synthesis of this compound's core are proprietary, the general approach involves the construction of the fused ring system through a series of cyclization and condensation reactions. The synthesis of related indenopyrrolocarbazole derivatives has been reported in the literature, providing a foundational understanding of the synthetic strategies employed.
Mechanism of Action: Inhibition of VEGFR Signaling
This compound exerts its anti-angiogenic effects by potently inhibiting the kinase activity of all three VEGFR subtypes: VEGFR1/Flt-1, VEGFR2/KDR, and VEGFR3/Flt-4.[1] The binding of vascular endothelial growth factor (VEGF) to its receptors initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all crucial steps in angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the entire signaling cascade.
Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for Cell-based Assays Using CEP-5214
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-5214, also known as lestaurtinib or CEP-701, is a potent multi-kinase inhibitor with significant activity against the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3][4] Dysregulation of the Trk signaling pathway is implicated in the pathogenesis of various cancers, particularly those of neuroectodermal origin such as neuroblastoma.[5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain.[4] Upon binding of neurotrophins such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) to TrkB, or Neurotrophin-3 (NT-3) to TrkC, the receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and differentiation. This compound blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Lestaurtinib/CEP-701)
| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |
| Cell Proliferation | Neuroblastoma Cell Lines (Panel of 8) | Growth Inhibition | Median: 0.09 µM (Range: 0.08–0.3 µM) | [1][2] |
| Kinase Inhibition | TrkA, TrkB, TrkC | Receptor Phosphorylation | Effective at 100 nM | [3][6] |
Experimental Protocols
Trk Phosphorylation Inhibition Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit ligand-induced Trk receptor phosphorylation in a cellular context. A neuroblastoma cell line with null Trk expression (e.g., SH-SY5Y) stably transfected with a specific Trk receptor (e.g., TrkB) is recommended for clear, target-specific results.[7]
Materials:
-
Trk-expressing neuroblastoma cell line (e.g., SH-SY5Y-TrkB)[7]
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
-
This compound (Lestaurtinib)
-
Recombinant human BDNF (for TrkB-expressing cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (specific for the phosphorylated tyrosine residue), anti-pan-Trk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Plate the Trk-expressing neuroblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 2 hours at 37°C.[7]
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 100 ng/mL BDNF for SY5Y-TrkB cells) for 10-30 minutes at 37°C to induce Trk phosphorylation.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-pan-Trk antibody to normalize for total Trk protein levels. Quantify the band intensities to determine the extent of phosphorylation inhibition at each this compound concentration.
Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)
This assay measures the effect of this compound on the viability and proliferation of neuroblastoma cell lines.[1][2]
Materials:
-
Neuroblastoma cell lines (e.g., CHP-134, IMR-5, SH-SY5Y)[8]
-
Cell culture medium and supplements
-
This compound (Lestaurtinib)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the neuroblastoma cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) in triplicate for 72 hours.[1][2][9]
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Mandatory Visualization
Caption: this compound inhibits Trk receptor autophosphorylation.
Caption: Workflow for Trk phosphorylation inhibition assay.
Caption: Workflow for cell viability/proliferation SRB assay.
References
- 1. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP-751 inhibits TRK receptor tyrosine kinase activity in vitro exhibits anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of CEP-751 (KT-6587) on human neuroblastoma and medulloblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Phase I trial of lestaurtinib for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Angiogenesis In Vitro with CEP-5214
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-5214 is a potent, small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. It demonstrates significant anti-angiogenic properties by targeting key mediators of neovascularization. These application notes provide detailed protocols for utilizing this compound in a range of in vitro angiogenesis assays, enabling researchers to effectively study its mechanism of action and quantify its inhibitory effects on endothelial cell function. The primary mechanism of this compound's anti-angiogenic effect is through the potent, low-nanomolar inhibition of all three VEGF receptor subtypes: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).
Mechanism of Action: Inhibition of VEGFR Signaling
This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGF receptors, thereby inhibiting their autophosphorylation and downstream signaling cascades. This blockade of VEGFR signaling in endothelial cells leads to the inhibition of proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.
Application Notes and Protocols for CEP-5214 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-5214 is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-tumor activity demonstrated in a range of preclinical models. As a derivative of the indolocarbazole K252a, this compound and its orally bioavailable prodrug, CEP-7055, have been shown to inhibit key signaling pathways involved in tumor growth, angiogenesis, and cell survival. This document provides detailed application notes and protocols for conducting efficacy studies of this compound in various animal models, based on available preclinical data. The primary targets of this compound and its analogs include Vascular Endothelial Growth Factor Receptors (VEGFRs), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin receptor kinases (Trks).
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of multiple receptor tyrosine kinases. The primary signaling cascades affected are:
-
VEGFR Signaling: Inhibition of VEGFR-1, -2, and -3 disrupts downstream pathways crucial for angiogenesis, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that supply tumors.[1][2][3][4]
-
FLT3 Signaling: In hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FLT3 mutations, this compound analogs like Lestaurtinib (CEP-701) block the constitutive activation of FLT3.[5] This inhibits downstream pro-proliferative and anti-apoptotic signaling, including the RAS/MEK/ERK and PI3K/Akt pathways, as well as STAT5 activation.[6][7][8][9]
-
Trk Signaling: Inhibition of TrkA, TrkB, and TrkC receptors, which are often overexpressed in tumors of neuronal origin like neuroblastoma, blocks neurotrophin-mediated survival signals.[5] Key downstream pathways inhibited include the Ras-MAPK, PI3K-Akt, and PLC-γ cascades.[10][11][12][13][14]
Below is a diagram illustrating the signaling pathways targeted by this compound.
Animal Models for Efficacy Studies
A variety of animal models have been successfully employed to evaluate the in vivo efficacy of this compound and its prodrug, CEP-7055. The choice of model depends on the specific cancer type and the therapeutic hypothesis being tested.
Subcutaneous Xenograft Models
This is the most common type of model for initial efficacy screening. It involves the subcutaneous implantation of human or murine tumor cells into immunocompromised mice (e.g., nude or SCID mice).
Table 1: Summary of CEP-7055 Efficacy in Subcutaneous Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | CEP-7055 Dose (p.o., b.i.d.) | Maximum Tumor Growth Inhibition (%) | Reference |
| Melanoma | A375 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |
| Glioblastoma | U251MG, U87MG | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |
| Lung Carcinoma | CALU-6 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |
| Pancreatic Carcinoma | ASPC-1 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |
| Colon Carcinoma | HT-29, HCT-116 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |
| Breast Carcinoma | MCF-7 | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |
| Angiosarcoma | SVR | Nude | 11.9 - 23.8 mg/kg | 50 - 90 | [15][16] |
p.o. = oral administration; b.i.d. = twice daily
Orthotopic Tumor Models
Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal. These models more accurately mimic the tumor microenvironment and metastatic potential of human cancers.
Table 2: Summary of CEP-7055 Efficacy in Orthotopic Tumor Models
| Tumor Type | Cell Line | Mouse Strain | CEP-7055 Dose | Key Findings | Reference |
| Glioblastoma | U87MG | Nude | 23.8 mg/kg (p.o., b.i.d.) with Temozolomide | Increased median survival from 192 to 261 days compared to Temozolomide alone. | |
| Colon Carcinoma | CT-26 | Nude | Not specified, in combination with Irinotecan | Reduction in primary tumor and hepatic metastatic burden. |
Experimental Protocols
Below are detailed protocols for key experiments in this compound efficacy studies.
Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the effect of this compound (administered as CEP-7055) on the growth of established subcutaneous tumors in mice.
Materials:
-
Human or murine tumor cell line of interest
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
CEP-7055 (prodrug of this compound)
-
Vehicle control (e.g., sterile water or appropriate solvent)
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture and Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare CEP-7055 and vehicle solutions fresh daily.
-
Administer CEP-7055 orally (p.o.) twice daily (b.i.d.) at the desired dose (e.g., 11.9 or 23.8 mg/kg).
-
Administer an equivalent volume of vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21-65 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic and Histological Analysis (Optional):
-
Collect tumor and tissue samples for analysis of target inhibition (e.g., Western blot for phosphorylated VEGFR2), microvessel density (e.g., CD31 or CD34 immunohistochemistry), and apoptosis (e.g., TUNEL staining).
-
Orthotopic Glioblastoma Efficacy Study
Objective: To evaluate the effect of this compound on survival in a clinically relevant brain tumor model.
Materials:
-
U87MG human glioblastoma cell line
-
Athymic nude mice
-
Stereotactic apparatus
-
CEP-7055
-
Vehicle control
-
Temozolomide (optional, for combination studies)
Protocol:
-
Cell Implantation:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull over the desired brain region.
-
Slowly inject U87MG cells (e.g., 2.5 x 105 cells in 5 µL PBS) into the brain parenchyma.
-
-
Treatment Initiation:
-
Allow mice to recover for a few days post-surgery.
-
Initiate treatment with CEP-7055 (e.g., 23.8 mg/kg, p.o., b.i.d.), vehicle, and/or other therapeutic agents.
-
-
Survival Monitoring:
-
Monitor mice daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits).
-
Record the date of death or euthanasia for each mouse.
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves for each treatment group.
-
Compare survival distributions between groups using a log-rank test.
-
Conclusion
This compound and its prodrug CEP-7055 have demonstrated significant anti-tumor efficacy in a broad range of preclinical animal models. The provided protocols and data summaries serve as a guide for designing and executing robust in vivo studies to further investigate the therapeutic potential of this multi-targeted kinase inhibitor. Careful selection of animal models and adherence to detailed experimental procedures are crucial for obtaining reliable and translatable results. The ability of this compound to target multiple oncogenic pathways underscores its potential as a valuable therapeutic agent in oncology.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for CEP-5214 (Lestaurtinib) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-5214, also known as Lestaurtinib, is a potent, orally active multi-kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models.[1][2] As a derivative of the indolocarbazole K252a, this compound functions as a competitive inhibitor of ATP binding to the kinase domain of several receptor tyrosine kinases.[1][3] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tropomyosin receptor kinases (TrkA, TrkB, TrkC), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2).[2][3] More recently, it has also been identified as a potent inhibitor of Protein Kinase C-related kinase 1 (PRK1), a key player in androgen receptor signaling in prostate cancer.[4][5]
The mechanism of action of this compound involves the inhibition of autophosphorylation and activation of these key kinases, leading to the downstream suppression of signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[6][7] In preclinical studies, Lestaurtinib has shown the ability to inhibit the growth of various tumor xenografts, including neuroblastoma, and has been investigated in clinical trials for several cancer types.[1][2] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models of prostate (LNCaP) and renal (RENCA) carcinoma, along with methods for assessing its anti-tumor activity.
Signaling Pathway of this compound (Lestaurtinib)
References
- 1. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Lestaurtinib inhibits histone phosphorylation and androgen-dependent gene expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lestaurtinib Inhibits Histone Phosphorylation and Androgen-Dependent Gene Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lestaurtinib | C26H21N3O4 | CID 126565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of CEP-5214 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CEP-5214 is a potent, low-nanomolar pan-inhibitor of human vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases.[1][2] It demonstrates inhibitory activity against VEGF-R1/FLT-1, VEGF-R2/KDR, and VEGF-R3/FLT-4, playing a crucial role in blocking the signaling pathways that lead to angiogenesis.[1][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research.
This compound Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 440.53 g/mol | [1] |
| Chemical Formula | C28H28N2O3 | [1] |
| CAS Number | 402857-39-0 | [1][3] |
| IC50 Values | VEGF-R1/FLT-1: 16 nM, VEGF-R2/KDR: 8 nM & 4 nM, VEGF-R3/FLT-4: 4 nM | [1][2][3] |
| Solubility | Soluble in DMSO, insoluble in water | [1] |
| Purity | >98% | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial.
-
Mass Calculation: To prepare a 10 mM stock solution, use the following formula to calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For example, to prepare a 10 mM stock from 1 mg of this compound:
Volume (µL) = (0.001 g / (440.53 g/mol x 0.010 mol/L)) x 1,000,000 µL/L ≈ 227 µL
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for long-term storage (months to years).[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Protect from light.
3.3. Preparation of Working Solutions
To prepare a working solution for cell culture experiments, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock and working solutions.
4.2. This compound Mechanism of Action: Inhibition of VEGF Signaling Pathway
This compound acts as an inhibitor of VEGF receptors. The diagram below shows the simplified signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the VEGF signaling pathway by this compound.
Stability and Storage
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: The lyophilized powder should be stored in a dry, dark environment.[1] For short-term storage, 0-4°C is suitable for days to weeks, while -20°C is recommended for long-term storage of months to years.[1]
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed aliquots at -20°C and are generally stable for up to one month. It is advisable to prepare and use solutions on the same day whenever possible. Avoid multiple freeze-thaw cycles.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety precautions should be followed. Use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling this compound. Work in a well-ventilated area.
References
Application Notes and Protocols for CEP-5214 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-5214 is a potent, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It is the active metabolite of the orally bioavailable prodrug CEP-7055. This compound exhibits high affinity for and potent inhibition of all three VEGFR subtypes: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][2][3] The primary mechanism of action of this compound is the inhibition of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. By targeting VEGFRs, this compound blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
While this compound's primary role is anti-angiogenic, understanding its direct effects on cancer cell proliferation is crucial for comprehensive drug evaluation. These application notes provide an overview of this compound's mechanism of action, protocols for assessing its impact on cancer cell line proliferation, and relevant data. It is important to note that existing literature suggests this compound's anti-angiogenic effects occur at concentrations that do not exhibit direct cytotoxicity to tumor cells.[1][3]
Mechanism of Action: Targeting the VEGFR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of VEGFRs upon binding of their ligand, VEGF. This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation and survival, key steps in angiogenesis. The major signaling pathways affected include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for DNA synthesis and cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.
Caption: Signaling pathway of this compound.
Data Presentation: Kinase Inhibitory Activity of this compound
While specific IC50 values for the direct antiproliferative effects of this compound on various cancer cell lines are not extensively reported in the available literature, its potent inhibitory activity against VEGFR kinases is well-documented. The following table summarizes the biochemical IC50 values of this compound against human VEGFR kinases.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 / Flt-1 | 12 - 16 | [1][2][3][4] |
| VEGFR-2 / KDR | 8 - 18 | [1][2][3][4] |
| VEGFR-3 / Flt-4 | 4 - 17 | [1][2][3][4] |
Note: The primary anti-tumor effect of this compound is considered to be through its anti-angiogenic properties by targeting endothelial cells, rather than direct cytotoxicity to tumor cells. Proliferation assays on cancer cell lines should be interpreted in this context, and co-culture models with endothelial cells may be more physiologically relevant.
Experimental Protocols
A standard method to assess the direct effect of a compound on cancer cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol: MTT Assay for Cancer Cell Proliferation
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing In Vivo Antitumor Activity of CEP-5214
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-5214 is a potent pan-vascular endothelial growth factor receptor (pan-VEGFR) kinase inhibitor. Its therapeutic potential lies in its ability to inhibit angiogenesis, a critical process for tumor growth and metastasis. This document provides detailed application notes and protocols for assessing the in vivo antitumor activity of this compound using preclinical xenograft models. The methodologies outlined are based on established protocols for similar kinase inhibitors, including the closely related compound CEP-701 (Lestaurtinib), and are intended to serve as a comprehensive guide for researchers in the field of oncology drug development.
I. Data Presentation: Summary of Preclinical In Vivo Studies
The following tables summarize quantitative data from representative preclinical studies evaluating the in vivo efficacy of CEP-701, a multi-kinase inhibitor with a similar structural backbone to this compound. These data provide a reference for expected outcomes and experimental design.
Table 1: Summary of CEP-701 Antitumor Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Panc-1 | Athymic Nude Mice | 10 mg/kg s.c. b.i.d., 5 days/week for 21-28 days | 50-70% | [1][2] |
| AsPc-1 | Athymic Nude Mice | 10 mg/kg s.c. b.i.d., 5 days/week for 21-28 days | 50-70% | [1][2] |
| BxPc-3 | Athymic Nude Mice | 10 mg/kg s.c. b.i.d., 5 days/week for 21-28 days | 50-70% | [1][2] |
| Colo 357 | Athymic Nude Mice | 10 mg/kg s.c. b.i.d., 5 days/week for 21-28 days | 50-70% | [1][2] |
| MiaPaCa2 | Athymic Nude Mice | 10 mg/kg s.c. b.i.d., 5 days/week for 21-28 days | 50-70% | [1][2] |
Table 2: Summary of CEP-701 Activity in Acute Myeloid Leukemia (AML) Models
| Model Type | Animal Model | Treatment Regimen | Outcome | Reference |
| FLT3-ITD+ AML Xenograft | Immunodeficient Mice | Oral administration | Improved survival | [3] |
| Relapsed/Refractory AML Patients | Human Clinical Trial | 60 mg orally twice daily | Reduction in bone marrow and peripheral blood blasts | [3] |
II. Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors (e.g., Pancreatic, Prostate Cancer)
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound against solid tumors.
Materials:
-
Cancer cell lines (e.g., Panc-1 for pancreatic cancer)
-
Matrigel™
-
6-8 week old male athymic nude mice
-
This compound
-
Vehicle control (e.g., sterile PBS, DMSO/saline mixture)
-
Calipers
-
Sterile syringes and needles
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
-
Drug Administration:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound or vehicle control to the respective groups via the determined route (e.g., oral gavage, subcutaneous injection) and schedule (e.g., once or twice daily, 5 days a week).
-
-
Efficacy Assessment:
-
Continue treatment for a predefined period (e.g., 21-28 days).
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor volume and weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic and Histological Analysis (Optional):
-
Collect tumor and tissue samples for analysis of target inhibition (e.g., Western blot for phosphorylated VEGFRs), angiogenesis (e.g., CD31 staining), and proliferation (e.g., Ki-67 staining).
-
Protocol 2: Orthotopic Xenograft Model for Pancreatic Cancer
This protocol provides a more clinically relevant model by implanting tumor cells directly into the pancreas.
Materials:
-
Same as Protocol 1, with the addition of surgical instruments for laparotomy.
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Surgical Implantation:
-
Anesthetize the mouse and perform a laparotomy to expose the pancreas.
-
Inject 1-2 x 10^6 cells in a small volume (20-30 µL) into the head or tail of the pancreas.
-
Suture the abdominal wall and skin.
-
-
Tumor Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
-
Drug Administration and Efficacy Assessment:
-
Follow steps 4 and 5 from Protocol 1.
-
Protocol 3: Disseminated Leukemia Model (AML)
This protocol is used to assess the efficacy of this compound in a systemic cancer model like AML.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound and vehicle
-
Flow cytometry reagents for human CD45 staining
-
Animal monitoring equipment
Procedure:
-
Cell Preparation:
-
Culture AML cells to the desired density.
-
Wash and resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells/200 µL.
-
-
Cell Injection:
-
Inject 200 µL of the cell suspension intravenously via the tail vein.
-
-
Engraftment Monitoring:
-
Monitor for signs of disease development (e.g., weight loss, hind limb paralysis).
-
Periodically collect peripheral blood to assess the percentage of human AML cells (hCD45+) by flow cytometry.
-
-
Drug Administration:
-
Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Efficacy Assessment:
-
Monitor survival as the primary endpoint.
-
At the time of euthanasia (due to disease progression or end of study), collect bone marrow, spleen, and peripheral blood to determine the percentage of hCD45+ cells by flow cytometry.
-
III. Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic and clinical activity in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CEP-7055 as a Water-Soluble Prodrug of the Pan-VEGFR Kinase Inhibitor CEP-5214
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of CEP-7055, a water-soluble prodrug of the potent pan-vascular endothelial growth factor receptor (VEGFR) kinase inhibitor, CEP-5214. Detailed protocols for key in vitro and in vivo assays are presented to facilitate the evaluation of its anti-angiogenic and anti-tumor activities. Quantitative data from preclinical studies are summarized, and relevant signaling pathways and experimental workflows are visualized to support further research and development.
Introduction
This compound is a potent inhibitor of VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), key mediators of angiogenesis and lymphangiogenesis. Despite its significant anti-tumor activity, its low aqueous solubility presents challenges for oral administration. To overcome this limitation, CEP-7055, the N,N-dimethylglycine ester of this compound, was developed as a water-soluble prodrug. Following oral administration, CEP-7055 is readily absorbed and rapidly converted to the active moiety, this compound, enabling effective systemic delivery and potent inhibition of VEGFR signaling.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Kinase | IC₅₀ (nM) |
| Human VEGFR-1/FLT-1 | 12 |
| Human VEGFR-2/KDR | 18 |
| Human VEGFR-3/FLT-4 | 17 |
| VEGF-stimulated VEGFR-2 Autophosphorylation in HUVECs | ~10 |
Table 2: In Vivo Efficacy of Orally Administered CEP-7055
| Experimental Model | Dosing Regimen | Key Findings |
| Matrigel Plug Assay (Nude Mice) | 2.57 to 23.8 mg/kg, b.i.d. | Dose-related reduction in neovascularization (up to 82% inhibition)[1]. |
| Murine Chronic Inflammation-Induced Angiogenesis | 23.8 mg/kg, b.i.d. | Significant reduction in granuloma formation (30%) and vascularity (42%)[1]. |
| VEGF-Induced Plasma Extravasation (Rats) | Single dose | ED₅₀ of 20 mg/kg[1]. |
| Various Human Tumor Xenografts (Nude Mice) | 11.9 to 23.8 mg/kg, b.i.d. | Significant tumor growth inhibition (50-90%) in melanoma, glioblastoma, lung, pancreatic, colon, and breast carcinoma models[1]. |
| Orthotopic LNCaP Human Prostate Carcinoma | 11.9 to 23.8 mg/kg, b.i.d. | Significant reduction in metastatic score and pulmonary metastases[1]. |
| Orthotopic RENCA Renal Carcinoma | 11.9 to 23.8 mg/kg, b.i.d. | Significant reduction in metastatic score and pulmonary metastases[1]. |
| Orthotopic U87MG Human Glioblastoma | 23.8 mg/kg, b.i.d. with temozolomide | Improved median survival compared to temozolomide alone (261 vs. 192 days)[2]. |
| Orthotopic CT-26 Colon Carcinoma | 23.8 mg/kg, b.i.d. with irinotecan | Reduction in primary tumor and hepatic metastatic burden compared to irinotecan alone[2]. |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of VEGFR tyrosine kinases. This blockade disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.
Experimental Workflow: Prodrug Conversion and Action
The following diagram illustrates the conversion of the orally administered prodrug CEP-7055 into the active inhibitor this compound and its subsequent mechanism of action.
References
Application of CEP-5214 (Lestaurtinib) in Lymphoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-5214, also known as Lestaurtinib or CEP-701, is a potent, orally bioavailable multi-kinase inhibitor.[1] Initially identified as an inhibitor of the Trk family of receptor tyrosine kinases, it has demonstrated significant activity against several other kinases implicated in cancer, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[1] Its ability to target key signaling pathways involved in cell proliferation and survival has made it a subject of interest in various hematological malignancies, including lymphoma. This document provides a detailed overview of the application of this compound in lymphoma research models, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action in Lymphoma
In the context of Hodgkin Lymphoma (HL), this compound exerts its anti-tumor effects primarily through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] This pathway is often constitutively activated in HL and plays a crucial role in the pathogenesis of the disease.[2][3] this compound has been shown to inhibit the phosphorylation of JAK2, which in turn prevents the activation of its downstream targets, STAT3 and STAT5.[2] The inhibition of STAT3 and STAT5 phosphorylation leads to a reduction in the expression of anti-apoptotic target genes, such as Bcl-xL, ultimately inducing apoptosis in lymphoma cells.[2][3]
The broader inhibitory profile of this compound against kinases like FLT3 suggests its potential applicability in other lymphoma subtypes where these kinases are dysregulated.[1]
Data Presentation
In Vitro Efficacy of this compound in Hodgkin Lymphoma Cell Lines
The following table summarizes the in vitro effects of this compound on various Hodgkin Lymphoma cell lines after 48 hours of treatment.
| Cell Line | % Growth Inhibition (at 300 nM) | % Apoptosis Induction (at 300 nM) |
| L-428 | 38%[4] | 62%[4] |
| L-1236 | 60%[4] | 57%[4] |
| L-540 | 66%[4] | 10%[4] |
| HDLM-2 | 23%[4] | 64%[4] |
| HD-MY-Z | 23%[4] | 30%[4] |
Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 |
| FLT3 | 2-3 nM[1] |
| JAK2 | ~1 nM[5] |
| TrkA | < 25 nM[1] |
Experimental Protocols
In Vitro Cell Proliferation and Apoptosis Assays in Hodgkin Lymphoma Cell Lines
This protocol is based on the methodology described in the study by Diaz et al., 2011.[2]
a. Cell Culture:
-
Cell Lines: L-428, L-1236, L-540, HDLM-2, and HD-MY-Z.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal calf serum (for L-428, L-1236, and HD-MY-Z) or 20% fetal calf serum (for L-540 and HDLM-2).[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
b. Treatment:
-
Prepare a stock solution of this compound (Lestaurtinib) in DMSO.
-
Seed 1x10^5 cells/well in a 96-well plate.[2]
-
Treat cells with varying concentrations of this compound (e.g., 30, 50, 70, 100, 150, 200, or 300 nM) or DMSO as a vehicle control.[2]
-
Incubate for 48 hours.
c. Proliferation Assay:
-
Assess cell viability using a standard method such as the MTT or WST-1 assay.
d. Apoptosis Assay:
-
Measure caspase-3/7 activity using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay).[2]
-
Following the manufacturer's instructions, add the reagent to the treated cells and incubate.
-
Measure luminescence to quantify caspase activity, which is indicative of apoptosis.
Western Blot Analysis of JAK/STAT Signaling Pathway
This protocol allows for the assessment of the phosphorylation status of key proteins in the JAK/STAT pathway.
a. Protein Extraction:
-
Seed 1.5x10^6 cells/well in a 12-well plate and treat with this compound (e.g., 30, 100, or 300 nM) or DMSO for 1 hour.[2]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
b. Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Lymphoma Xenograft Model
While a specific lymphoma xenograft model for this compound is not detailed in the provided search results, a general protocol can be adapted from studies using other tumor types, such as neuroblastoma.[6]
a. Cell Implantation:
-
Resuspend a suitable lymphoma cell line (e.g., L-428) in a mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
b. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
c. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration. For subcutaneous injection, a vehicle consisting of 40% polyethylene glycol 100, 10% povidone C30, and 2% benzyl alcohol in distilled water has been used.[6]
-
Administer this compound at a predetermined dose and schedule (e.g., 20 mg/kg, subcutaneously, twice daily).[6][7] The control group should receive the vehicle only.
d. Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Visualizations
References
- 1. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 2. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lestaurtinib inhibition of the Jak/STAT signaling pathway in hodgkin lymphoma inhibits proliferation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lestaurtinib | Lestaurtinib | Selective FLT3 inhibitor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Navigating the Challenges of CEP-5214: A Technical Support Guide on Solubility and Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility and stability challenges associated with the potent VEGFR inhibitor, CEP-5214. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, low-nanomolar pan-inhibitor of human Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It specifically targets VEGFR1/FLT-1, VEGFR2/KDR, and VEGFR3/FLT-4, which are crucial mediators of angiogenesis, the formation of new blood vessels. By inhibiting these receptors, this compound blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth, which is highly dependent on angiogenesis.
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the likely causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, is likely a hydrophobic molecule with limited solubility in water-based media.
-
High Final Concentration: The concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Improper Dilution: Adding a concentrated DMSO stock directly to the aqueous medium without proper mixing can cause the compound to crash out of solution.
-
pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) may not be optimal for this compound's solubility.
-
Media Components: Interactions with components in the media, such as proteins in fetal bovine serum (FBS), can sometimes affect compound solubility.
Q3: How should I store this compound to ensure its stability?
For long-term stability, this compound should be stored as a solid at -20°C in a dry and dark environment. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks). Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Precipitation Observed Immediately Upon Dilution in Aqueous Media
Possible Cause: The compound is rapidly coming out of solution due to poor mixing and a high localized concentration.
Troubleshooting Steps:
-
Prepare an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, first prepare an intermediate dilution in a small volume of pre-warmed (37°C) serum-free media or PBS.
-
Step-wise Addition and Mixing: Add the DMSO stock dropwise to the intermediate dilution tube while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final Dilution: Add this intermediate dilution to your final volume of complete cell culture medium, again with gentle mixing.
Issue 2: Precipitate Forms Over Time During Incubation
Possible Cause: The concentration of this compound is at the edge of its solubility limit and it is slowly precipitating out under incubation conditions (37°C, 5% CO2). Another possibility is compound degradation.
Troubleshooting Steps:
-
Reduce Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Perform a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect.
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time, which can lower the solubility of the compound.
-
Assess Stability: While specific data for this compound is limited, similar kinase inhibitors can be sensitive to light and prolonged exposure to high temperatures.[1][2] Minimize the exposure of your working solutions to light.
Issue 3: Inconsistent Experimental Results
Possible Cause: This could be due to inconsistent dosing from a partially precipitated stock solution or degradation of the compound.
Troubleshooting Steps:
-
Inspect Stock Solution: Before each use, visually inspect your DMSO stock solution for any signs of precipitation. If crystals are visible, gently warm the vial to 37°C and vortex until fully dissolved.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each experiment to minimize the impact of any potential instability in the aqueous media.
-
Regularly Passage Cells: Ensure that the cells used in your experiments are healthy and within a consistent passage number range, as cellular responses can change over time.
Quantitative Data Summary
| Solvent | Solubility of Alectinib (µg/mL) | Solubility of Alectinib (mM) | Notes |
| DMSO | 4500.0 ± 6.1 | ~9.3 | High solubility, suitable for stock solutions. |
| Methanol | 1990.8 ± 7.2 | ~4.1 | Good solubility. |
| Ethanol | 210.3 ± 4.5 | ~0.43 | Moderate solubility. |
| Water | 10.3 ± 1.2 | ~0.02 | Very low solubility. |
This data is for Alectinib and should be used as a general guide for this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize solubility issues.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium (serum-free and complete)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required amount of this compound powder and anhydrous DMSO to prepare a 10 mM stock solution. (Molecular Weight of this compound: ~440.53 g/mol ).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particles are visible.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation (e.g., 10 µM final concentration in 10 mL of media):
-
Warm the required volume of complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare a 1:10 intermediate dilution of your 10 mM stock solution by adding 2 µL of the stock to 18 µL of pre-warmed, serum-free medium in a sterile tube. Vortex gently.
-
Add the 20 µL of the intermediate dilution (now 1 mM) to 9.98 mL of the final volume of pre-warmed complete medium.
-
-
Direct Dilution (Use with caution):
-
To achieve a final concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete medium.
-
Crucially, add the stock solution dropwise to the medium while gently swirling the flask to ensure rapid and even dispersion.
-
-
Gently mix the final working solution before adding it to your cells.
-
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound to minimize precipitation.
References
- 1. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CEP-5214 and CEP-7055 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of CEP-5214 and its water-soluble prodrug, CEP-7055, in in vivo preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, low-nanomolar pan-inhibitor of human Vascular Endothelial Growth Factor Receptor (VEGF-R) tyrosine kinases. It targets VEGF-R1 (Flt-1), VEGF-R2 (KDR/Flk-1), and VEGF-R3 (Flt-4), which are crucial mediators of angiogenesis (blood vessel formation). By inhibiting these receptors, this compound can suppress tumor growth and metastasis, which are often dependent on the formation of new blood vessels.
Q2: What is the relationship between this compound and CEP-7055?
A2: CEP-7055 is the N,N-dimethylglycine ester prodrug of this compound. It was developed to enhance water solubility and oral bioavailability.[1] After administration, CEP-7055 is converted to the active compound, this compound. For oral dosing studies, CEP-7055 is the recommended compound.
Q3: What is a recommended starting dose for CEP-7055 in mice?
A3: Based on published preclinical studies, a starting oral (p.o.) dose for CEP-7055 in mice can range from 2.57 mg/kg to 23.8 mg/kg, administered twice daily (b.i.d.).[2] Significant anti-tumor efficacy has been observed in various xenograft models with chronic administration of doses between 11.9 to 23.8 mg/kg b.i.d.[2]
Q4: How should CEP-7055 be formulated for oral administration?
A4: For in vivo oral studies in mice, CEP-7055 can be formulated in 1% aqueous acetic acid.[3]
Q5: Is there any information on the parenteral administration of this compound?
A5: A single subcutaneous (s.c.) administration of this compound to CD-1 mice at a dose of 23.8 mg/kg has been reported to result in reversible inhibition of VEGF-R2/FLK-1 phosphorylation in murine lung tissues.[2] However, the specific vehicle used for this subcutaneous injection was not detailed in the available literature.
Q6: What is the maximum tolerated dose (MTD) of CEP-7055 in preclinical models?
Troubleshooting Guide
Issue 1: Lack of Efficacy at Standard Doses
-
Possible Cause: Insufficient drug exposure.
-
Troubleshooting Step:
-
Verify Formulation: Ensure CEP-7055 is fully dissolved in the 1% aqueous acetic acid vehicle. Prepare fresh formulations regularly.
-
Check Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Increase Dose/Frequency: If no toxicity is observed, consider a dose escalation study, increasing the dose towards the higher end of the effective range (e.g., 23.8 mg/kg b.i.d.).
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to measure plasma concentrations of this compound after CEP-7055 administration to confirm absorption and exposure.
-
-
-
Possible Cause: Tumor model resistance.
-
Troubleshooting Step:
-
Confirm VEGF-R Expression: Ensure your tumor model expresses the target VEGF receptors.
-
Investigate Alternative Pathways: The tumor model may have developed resistance to anti-angiogenic therapy through activation of alternative signaling pathways. Consider combination therapies.
-
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Possible Cause: Off-target effects or vehicle toxicity.
-
Troubleshooting Step:
-
Vehicle Control: Always include a vehicle-only control group to rule out any adverse effects from the 1% aqueous acetic acid.
-
Dose Reduction: If toxicity is observed, reduce the dose of CEP-7055.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, lethargy, or ruffled fur. Consider implementing a toxicity scoring system.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential off-target toxicities.
-
-
Issue 3: Difficulty with Parenteral Administration of this compound
-
Possible Cause: Poor solubility of this compound.
-
Troubleshooting Step:
-
Use the Prodrug: For oral administration, CEP-7055 is the preferred and better-characterized compound due to its higher water solubility.
-
Formulation Development for Parenteral Use: If parenteral administration of this compound is necessary, a formulation study is required. This may involve screening various pharmaceutically acceptable vehicles such as DMSO, PEG300, Tween 80, or cyclodextrins. A thorough solubility and stability assessment should be conducted before in vivo use. It is critical to establish a safe and effective vehicle for the desired route of administration.
-
-
Quantitative Data Summary
| Compound | Administration Route | Species | Dose Range | Dosing Schedule | Vehicle | Observed Outcome | Citation |
| CEP-7055 | Oral (p.o.) | Mouse | 2.57 - 23.8 mg/kg | Twice daily (b.i.d.) | 1% Aqueous Acetic Acid | Dose-related reductions in neovascularization and significant tumor growth inhibition. Well-tolerated with chronic administration. | [3],[2] |
| This compound | Subcutaneous (s.c.) | Mouse | 23.8 mg/kg | Single dose | Not Specified | Reversible inhibition of VEGF-R2/FLK-1 phosphorylation in lung tissue. | [2] |
Experimental Protocols
Protocol: Oral Administration of CEP-7055 in a Mouse Xenograft Model
-
Preparation of Dosing Solution:
-
Weigh the required amount of CEP-7055 powder.
-
Dissolve in 1% aqueous acetic acid to the desired final concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 2 mg/mL.
-
Ensure the solution is clear and free of particulates. Prepare fresh daily.
-
-
Animal Dosing:
-
Acclimate animals to the facility and handling procedures.
-
Tumor cells are implanted according to the specific model protocol.
-
Once tumors reach a predetermined size, randomize animals into treatment and control groups.
-
Administer the CEP-7055 formulation or vehicle control orally using a suitable gavage needle.
-
Dosing is typically performed twice daily (e.g., every 12 hours).
-
-
Monitoring:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, tumors and relevant tissues can be collected for pharmacodynamic and histological analysis.
-
Visualizations
Caption: VEGF Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo efficacy study using CEP-7055.
References
Technical Support Center: Troubleshooting Off-Target Effects of CEP-5214
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while using CEP-5214, a potent pan-inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing a phenotype that is inconsistent with VEGFR inhibition after this compound treatment. How can I determine if this is an off-target effect?
A1: It is crucial to distinguish between on-target effects that may be uncharacterized in your specific cell model and true off-target effects. Here’s a systematic approach to investigate this:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting VEGFR signaling in your experimental system at the concentrations you are using.
-
Dose-Response Analysis: Correlate the dose-response of your unexpected phenotype with the dose-response of on-target VEGFR inhibition. A significant rightward shift in the IC50 for the unexpected phenotype compared to the IC50 for VEGFR inhibition suggests an off-target effect.
-
Use a Structurally Unrelated VEGFR Inhibitor: Treat your cells with a different, structurally distinct VEGFR inhibitor. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: Attempt to rescue the phenotype by introducing a constitutively active downstream component of the VEGFR signaling pathway. If the phenotype persists, it is likely not mediated by on-target VEGFR inhibition.
Q2: I am observing significant cytotoxicity at concentrations where I expect this compound to be specific for VEGFRs. What could be the cause and how can I investigate it?
A2: Unexplained cytotoxicity is a common issue with small molecule inhibitors and can arise from either potent on-target effects in a sensitive cell line or off-target toxicity.
-
On-Target Toxicity: Inhibition of VEGFRs can impact normal cellular processes, especially in cells that rely on autocrine or paracrine VEGF signaling for survival.
-
Off-Target Toxicity: this compound may be inhibiting other kinases or cellular proteins that are essential for cell survival.
To dissect the cause of toxicity, consider the following experimental approaches:
-
Comprehensive Viability Assessment: Utilize multiple cell viability assays (e.g., MTT, trypan blue exclusion, and apoptosis assays like caspase activity or TUNEL) to quantify the extent and nature of the cell death.
-
Kinase Profiling: To identify potential off-target kinases, consider submitting this compound for a broad kinase screening panel. This will provide a quantitative measure of its activity against a wide range of kinases.
-
Cell Line Counter-Screen: If you suspect an off-target effect, test the cytotoxicity of this compound in a cell line that does not express VEGFRs. Persistent toxicity in such a cell line would strongly indicate an off-target mechanism.
Data Presentation
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) |
| VEGF-R1/FLT-1 | 16[1] |
| VEGF-R2/KDR | 8[1] |
| VEGF-R3/FLT-4 | 4[1] |
Table 2: Hypothetical Off-Target Kinase Profile of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes to guide troubleshooting. A comprehensive kinome scan for this compound is not publicly available.
| Kinase | IC50 (nM) | Fold Selectivity vs. VEGFR2 |
| Kinase X | 500 | 62.5 |
| Kinase Y | >10,000 | >1250 |
| Kinase Z | 850 | 106.25 |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of VEGFR-2.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells in serum-free media for 4-6 hours. Treat with various concentrations of this compound (and a vehicle control) for 1-2 hours. Stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[1][2]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.
Materials:
-
Intact cells
-
Drug compound (this compound)
-
PBS with protease inhibitors
-
Equipment for heating and cooling samples
-
Cell lysis equipment (e.g., for freeze-thaw cycles)
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (VEGFR-2 or a suspected off-target) remaining at each temperature using Western blotting or ELISA. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.[3][4][5][6][7]
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected effects of this compound.
Caption: Logical relationships between observations, potential causes, and validation experiments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Technical Support Center: Overcoming Resistance to CEP-5214 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the pan-VEGF receptor kinase inhibitor, CEP-5214, and its prodrug, CEP-7055. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active pan-inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1][2] It targets VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] By inhibiting these receptors, this compound aims to suppress tumor growth and metastasis.[1][3] CEP-7055 is the N,N-dimethylglycine ester prodrug of this compound, designed to enhance its oral bioavailability.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to VEGFR inhibitors like this compound is a common challenge. The primary mechanisms do not typically involve mutations in the VEGFRs themselves but rather the activation of alternative signaling pathways that bypass the need for VEGF-mediated angiogenesis. These can be broadly categorized as:
-
VEGF-Axis Dependent Alterations: This can include changes in the expression of different VEGF isoforms or co-receptors.[4]
-
Activation of Alternative Pro-Angiogenic Pathways: Tumor cells can upregulate other growth factors and their corresponding receptors to stimulate angiogenesis. Key alternative pathways include:
-
Stromal Cell Interactions: The tumor microenvironment, including stromal cells and immune cells, can contribute to resistance by secreting pro-angiogenic factors.[10]
-
Recruitment of Bone Marrow-Derived Progenitor Cells: These cells can be recruited to the tumor site and contribute to the formation of new blood vessels.
Q3: How can I experimentally confirm if my resistant cell line has activated a bypass signaling pathway?
You can investigate the activation of bypass pathways using several molecular biology techniques. A common approach is to perform a phospho-receptor tyrosine kinase (RTK) array to screen for the increased phosphorylation of a wide range of RTKs. Subsequently, you can confirm the activation of specific pathways using techniques like Western blotting to detect elevated levels of phosphorylated proteins (e.g., p-MET, p-FGFR, p-PDGFR, p-ERK, p-Akt) in your resistant cells compared to the parental, sensitive cells.
Troubleshooting Guide
Issue: Decreased efficacy of this compound in our xenograft model.
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Excise tumors from treated and control animals and establish cell cultures. Perform a dose-response curve with this compound to confirm a shift in the IC50 value. 2. Analyze Tumor Tissue: Perform immunohistochemistry (IHC) or Western blotting on tumor lysates to assess the activation of key bypass pathways (e.g., c-MET, FGFR, PDGFR). 3. Evaluate Angiogenesis Markers: Use IHC to stain for markers of angiogenesis (e.g., CD31, CD34) to determine if vessel density is restored in resistant tumors. |
| Pharmacokinetic Issues | 1. Verify Drug Administration: Ensure proper dosage and administration of CEP-7055 (the prodrug). 2. Measure Plasma Levels: If possible, measure the plasma concentration of the active compound, this compound, in the treated animals to ensure adequate exposure. |
Issue: Inconsistent results in in vitro cell viability assays with this compound.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | 1. Serum Concentration: The concentration of growth factors in fetal bovine serum (FBS) can influence the dependency of cells on the VEGF pathway. Consider using reduced-serum media for your assays. 2. Cell Density: Ensure consistent cell seeding density as this can affect growth rates and drug sensitivity. |
| Drug Stability | 1. Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture. 2. Fresh Dilutions: Prepare fresh dilutions of the drug for each experiment from a stock solution. |
Strategies to Overcome Resistance
Q4: What are the primary strategies to overcome resistance to this compound?
The most promising approach to overcoming resistance to VEGFR inhibitors is through combination therapy.[11] By simultaneously targeting the primary angiogenic pathway and the emerging bypass pathway, you can achieve a more durable anti-tumor response.[12]
| Resistance Mechanism | Combination Therapy Strategy | Example Compounds |
| Upregulation of FGF/FGFR Signaling | Combine this compound with an FGFR inhibitor. | Dovitinib, Brivanib |
| Activation of c-MET Signaling | Combine this compound with a c-MET inhibitor. | Crizotinib, Cabozantinib |
| Increased PDGF/PDGFR Signaling | Combine this compound with a PDGFR inhibitor. | Sunitinib, Axitinib |
| Activation of Multiple Pathways | Combine this compound with a broader spectrum kinase inhibitor or an inhibitor of a downstream signaling node like MEK or PI3K. | Trametinib (MEK inhibitor), Alpelisib (PI3K inhibitor) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blotting for Phosphorylated Kinases
-
Objective: To detect the activation of bypass signaling pathways in this compound resistant cells.
-
Methodology:
-
Culture sensitive and resistant cells to 70-80% confluency. For acute treatment experiments, serum-starve the cells overnight and then stimulate with the relevant growth factor (e.g., HGF, FGF) with or without this compound for a short period (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-MET, anti-p-FGFR, anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathway: Acquired Resistance to this compound via c-MET Activation
Caption: Acquired resistance to this compound can occur through the upregulation of HGF and activation of the c-MET receptor, bypassing VEGFR-2 inhibition.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound resistant cancer cell lines to identify and target resistance mechanisms.
References
- 1. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: structure-activity relationships for a series of 9-alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones and the identification of this compound and its dimethylglycine ester prodrug clinical candidate CEP-7055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway [mdpi.com]
- 11. Mechanisms of and strategies for overcoming resistance to anti-vascular endothelial growth factor therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
Minimizing CEP-5214 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, CEP-5214.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity
Symptoms:
-
Rapid weight loss (>15% within a few days).
-
Lethargy, hunched posture, rough coat.
-
Labored breathing or gasping.
-
Sudden death of animals in the treatment group.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Dosing Calculation | Double-check all calculations for dose formulation. Ensure correct unit conversion (e.g., mg/kg). Prepare fresh dosing solutions for each administration. |
| Acute Cardiotoxicity | Immediately reduce the dose by 50% in the remaining animals. Implement cardiac monitoring (e.g., ECG) for a subset of animals to detect arrhythmias or QT prolongation.[1][2][3] Consider co-administration of cardioprotective agents, subject to validation in a pilot study. |
| Rapid Onset Hepatotoxicity | Perform immediate serum biochemistry to assess liver enzymes (ALT, AST).[4] If elevated, consider dose reduction or switching to a less frequent dosing schedule to allow for hepatic recovery.[4] |
| Vehicle-Related Toxicity | Run a vehicle-only control group to rule out toxicity from the formulation excipients. If the vehicle is the issue, explore alternative, well-tolerated vehicles. |
Issue 2: Significant Body Weight Loss
Symptoms:
-
Consistent and significant body weight loss in the this compound treated group compared to the control group.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Gastrointestinal Toxicity | Monitor food and water intake daily. Provide supportive care such as softened food or palatable supplements. Consider reducing the dose or dosing frequency. |
| Systemic Toxicity | Conduct a complete blood count (CBC) and serum biochemistry to identify signs of organ damage (e.g., kidney or liver). |
| Target-Related Effects | If the target kinase is involved in metabolic pathways, weight loss may be an on-target effect. Evaluate pharmacodynamic markers to correlate with weight loss. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical animal studies?
A1: Based on initial characterization studies, the most frequently observed dose-limiting toxicities for this compound are hepatotoxicity and cardiotoxicity. Researchers should be vigilant in monitoring liver function and cardiovascular parameters throughout their studies.[1][2][4]
Q2: How can I monitor for this compound-induced hepatotoxicity?
A2: Regular monitoring of serum liver enzymes is critical. We recommend the following schedule:
| Timepoint | Parameter to Measure |
| Baseline (Pre-dose) | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total Bilirubin |
| During Treatment | ALT and AST (weekly) |
| End of Study | Full liver panel and histopathology of liver tissue |
Q3: What are the signs of cardiotoxicity and how can I mitigate them?
A3: Signs can range from asymptomatic changes in electrocardiograms (ECGs), such as QT interval prolongation, to more severe effects like left ventricular dysfunction.[1][3] Mitigation strategies include careful dose-escalation studies to identify the maximum tolerated dose (MTD) and considering a less frequent dosing schedule. For any signs of cardiac distress, an immediate dose reduction is recommended.[1]
Q4: Is this compound a selective kinase inhibitor?
A4: this compound is designed as a multi-kinase inhibitor. While it has a primary target, it is known to inhibit several other kinases, which can contribute to off-target effects.[2][5] The lack of absolute selectivity is a common characteristic of many kinase inhibitors and a key consideration in evaluating the overall toxicity profile.[2][5]
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodent Models
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound Low Dose (e.g., 10 mg/kg).
-
Group 3: this compound Mid Dose (e.g., 30 mg/kg).
-
Group 4: this compound High Dose (e.g., 100 mg/kg).
-
-
Dosing: Oral gavage, once daily for 28 days.
-
Monitoring:
-
Body weight and clinical signs: Daily.
-
Blood collection (retro-orbital sinus): Days 1 (pre-dose), 7, 14, and 28 for serum biochemistry (ALT, AST).
-
-
Terminal Procedures:
-
At day 28, conduct a full necropsy.
-
Collect liver tissue for histopathological analysis (H&E staining).
-
Protocol 2: Cardiovascular Safety Assessment
-
Animal Model: Beagle dogs equipped with telemetry implants for continuous ECG monitoring.
-
Groups (n=4 per group):
-
Crossover design with a sufficient washout period between doses.
-
Vehicle control.
-
This compound Low, Mid, and High doses.
-
-
Dosing: Single oral dose.
-
ECG Monitoring:
-
Continuously record ECG from 24 hours pre-dose to 48 hours post-dose.
-
Pay close attention to heart rate, PR interval, QRS duration, and QT interval (corrected using a species-specific formula).
-
-
Data Analysis:
-
Compare time-matched ECG parameters between this compound and vehicle-treated periods.
-
Visualizations
Caption: this compound mechanism of action on a generic RTK pathway.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.uconn.edu [search.lib.uconn.edu]
- 4. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase Inhibitors - Selectivity or Toxicity? [ouci.dntb.gov.ua]
CEP-5214 experimental variability and reproducibility
Welcome to the technical support center for CEP-5214 (also known as TC-5214). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the S-(+)-enantiomer of mecamylamine and functions as a non-competitive antagonist of neuronal nicotinic receptors (NNRs). Its mechanism involves binding to a site within the open ion channel of the NNRs, thereby blocking the influx of cations.[1] The antidepressant and anxiolytic effects observed in preclinical studies are believed to result primarily from the antagonism of the α4β2 NNR subtype.[1][2][3]
Q2: Which specific neuronal nicotinic receptor subtypes does this compound target?
A2: this compound exhibits modest selectivity among NNR subtypes.[1][2][3] While its therapeutic effects are presumed to be mediated by the inhibition of α4β2 NNRs, it also shows activity at other subtypes.[1][2][3]
Q3: What were the key findings from preclinical animal models?
A3: In preclinical studies, this compound demonstrated positive effects in various rodent models of depression and anxiety.[1] It was shown to be active in the forced swim test and the behavioral despair test in mice and rats, which are established models of depression.[1][2][3] Additionally, it showed efficacy in the social interaction and light/dark chamber paradigms, which are models for anxiety.[1][2][3]
Q4: Why did this compound fail in clinical trials for Major Depressive Disorder (MDD)?
A4: Despite promising preclinical data, the Phase III RENAISSANCE program, which evaluated this compound as an adjunct therapy for MDD, did not meet its primary endpoint.[4] There was no statistically significant improvement in the Montgomery-Asberg Depression Rating Scale (MADRS) total score for patients receiving this compound compared to placebo.[4] As a result, the regulatory filing for this indication was not pursued.
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assay Results
-
Potential Cause 1: Cell Line Receptor Expression: The expression levels of different NNR subtypes can vary significantly between cell lines. Since this compound has a degree of subtype selectivity, inconsistencies in receptor expression will lead to variable results.
-
Troubleshooting Step:
-
Characterize the NNR subtype expression profile of your cell line using techniques like qPCR or Western blotting.
-
Consider using a cell line with stable and well-characterized expression of the target receptor, such as the α4β2 subtype.
-
-
-
Potential Cause 2: Agonist Concentration: As an open-channel blocker, the efficacy of this compound is dependent on the channel being opened by an agonist (e.g., acetylcholine or nicotine). Variability in agonist concentration or potency can affect the degree of channel opening and, consequently, the observed antagonism.
-
Troubleshooting Step:
-
Perform a full dose-response curve for the agonist to determine the EC50 and ensure you are using a consistent and appropriate concentration in your assays.
-
Verify the stability and purity of your agonist.
-
-
-
Potential Cause 3: Membrane Potential: In electrophysiology studies, the cell's membrane potential can influence the binding of open-channel blockers.
-
Troubleshooting Step:
-
Carefully control and monitor the membrane potential of the cells during experiments.
-
Ensure consistency in the composition of intracellular and extracellular recording solutions.
-
-
Issue 2: Lack of Efficacy in Animal Models
-
Potential Cause 1: Inappropriate Dosing or Route of Administration: The reported minimum effective dose for this compound in rats in the forced swim test was 3 mg/kg i.p., while in the social interaction and light/dark chamber models, it was 0.05 mg/kg s.c.[1]
-
Troubleshooting Step:
-
Review the published literature to ensure your dosing and route of administration are appropriate for the specific animal model and expected outcome.[1]
-
Conduct a dose-response study to determine the optimal dose for your experimental conditions.
-
-
-
Potential Cause 2: Animal Strain and Species Differences: The expression and function of NNRs can differ between species and even between strains of the same species, potentially leading to varied responses to this compound.
-
Troubleshooting Step:
-
Be aware of the species and strain used in the original preclinical studies and consider if your chosen model is appropriate.
-
If possible, characterize the NNR expression in the relevant brain regions of your animal model.
-
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Receptor Subtype(s) | Species | Reference |
| IC50 | 0.2–0.6 µM | α3β4 | Not Specified (Xenopus oocytes) | [5] |
| IC50 | 0.5–3.2 µM | α4β2 | Not Specified (Xenopus oocytes) | [5] |
| IC50 | 1.2–4.6 µM | α7 | Not Specified (Xenopus oocytes) | [5] |
| IC50 | 0.6–2.2 µM | α1β1γδ | Not Specified (Xenopus oocytes) | [5] |
| Minimum Effective Dose (Forced Swim Test) | 3 mg/kg i.p. | Not Applicable | Rat | [1] |
| Minimum Effective Dose (Behavioral Despair Test) | 0.1–3.0 mg/kg i.p. | Not Applicable | Mouse | [1] |
| Minimum Effective Dose (Social Interaction Paradigm) | 0.05 mg/kg s.c. | Not Applicable | Rat | [1] |
| Minimum Effective Dose (Light/Dark Chamber Paradigm) | 0.05 mg/kg s.c. | Not Applicable | Rat | [1] |
Experimental Methodologies
1. In Vitro Electrophysiology Assay (Generalized from Xenopus oocyte studies)
-
Objective: To measure the inhibitory effect of this compound on NNR-mediated currents.
-
Method:
-
Prepare Xenopus oocytes expressing the desired NNR subtype (e.g., α4β2).
-
Use a two-electrode voltage-clamp setup to hold the oocyte membrane potential at a consistent value (e.g., -70 mV).
-
Perfuse the oocyte with a standard bath solution.
-
Apply an NNR agonist (e.g., acetylcholine) to elicit an inward current.
-
Once a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.
-
Measure the reduction in the agonist-induced current to determine the IC50 of this compound.
-
2. Rodent Forced Swim Test (Generalized)
-
Objective: To assess the antidepressant-like effects of this compound.
-
Method:
-
Administer this compound or vehicle to rodents at the desired dose and route (e.g., 3 mg/kg i.p. for rats).[1]
-
After a predetermined pre-treatment period, place each animal in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Mechanism of action of this compound as an open-channel blocker.
Caption: Simplified nAChR-mediated PI3K/Akt signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: CEP-5214 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving and using the VEGFR inhibitor CEP-5214 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, low-nanomolar pan-inhibitor of human vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. It targets VEGFR-1/FLT-1, VEGFR-2/KDR, and VEGFR-3/FLT-4, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.
Q2: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[1] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: How should I store this compound and its stock solutions?
-
Powder: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term stability. For short-term use, they can be stored at 0-4°C for a few days to weeks.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 440.53 g/mol | [1] |
| IC₅₀ (VEGFR-1/FLT-1) | 16 nM | |
| IC₅₀ (VEGFR-2/KDR) | 4-8 nM | [2] |
| IC₅₀ (VEGFR-3/FLT-4) | 4 nM | |
| Recommended Solvent | DMSO | [1] |
| Insoluble in | Water | [1] |
| Storage (Powder) | Short-term: 0-4°C; Long-term: -20°C | [1] |
| Storage (Stock Solution) | Short-term: 0-4°C; Long-term: -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount: Determine the desired concentration and volume of your stock solution. A common starting concentration for a stock solution is 10 mM.
-
Calculation for a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 440.53 g/mol * 1000 mg/g = 4.4053 mg
-
Therefore, dissolve 4.41 mg of this compound in 1 mL of DMSO to get a 10 mM stock solution.
-
-
-
Dissolution:
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental results.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | High final concentration: The concentration of this compound in the media exceeds its solubility limit in an aqueous environment. | * Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to the media, first, make intermediate dilutions of the stock in 100% DMSO. Then, add these lower concentration DMSO solutions to your media. * Determine the solubility limit: Conduct a pilot experiment to find the maximum concentration of this compound that remains soluble in your specific cell culture medium. |
| Cloudiness or precipitate appears over time in the incubator. | Temperature shock: Adding a cold stock solution to warm media can cause the compound to fall out of solution. | * Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution. * Equilibrate the stock solution: Briefly warm the DMSO stock aliquot to room temperature before adding it to the pre-warmed media. |
| High final DMSO concentration: The final concentration of DMSO in the culture medium is too high, which can be toxic to cells and also affect compound solubility. | * Minimize DMSO volume: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture. Ensure that the vehicle control group receives the same final concentration of DMSO. | |
| Interaction with media components: Serum proteins or other components in the media can interact with the compound, leading to precipitation. | * Slow addition and mixing: Add the this compound solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion. * Consider serum-free media: If precipitation is a persistent issue, test the solubility and efficacy of this compound in a serum-free or reduced-serum medium for the duration of the treatment. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits VEGFR tyrosine kinase activity, blocking downstream signaling pathways.
Caption: Experimental workflow for using this compound in in vitro cell-based assays.
References
Addressing poor oral bioavailability of CEP-5214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CEP-5214, with a focus on addressing its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] It functions by blocking the autophosphorylation of VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), which are critical mediators of angiogenesis (the formation of new blood vessels).[1] By inhibiting these receptors, this compound can suppress tumor growth, which is often dependent on angiogenesis.
Q2: I am observing very low systemic exposure after oral administration of this compound in my animal model. Is this expected?
Yes, this is an expected finding. This compound is known to have poor oral bioavailability. This limitation led to the development of CEP-7055, a water-soluble prodrug of this compound, to improve its oral absorption for clinical development.[2] After oral administration of the prodrug CEP-7055, only the active parent compound, this compound, is detected in the plasma.[3]
Q3: What is CEP-7055 and how does it improve the oral bioavailability of this compound?
CEP-7055 is a fully synthetic, orally active N,N-dimethyl glycine ester prodrug of this compound.[1][2] As a more water-soluble compound, CEP-7055 is more readily absorbed from the gastrointestinal tract. Once absorbed, it is rapidly converted to the active compound, this compound, leading to improved systemic exposure compared to direct oral administration of this compound.[3]
Q4: What are some general strategies I can explore to improve the oral bioavailability of a compound like this compound in a research setting?
Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Prodrug Approach: As demonstrated with CEP-7055, converting the parent drug into a more soluble or permeable prodrug is a highly effective strategy.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.[4]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4] These formulations are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[5]
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of the drug.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations of this compound after oral gavage. | Poor aqueous solubility and dissolution of this compound in the gastrointestinal tract. | 1. Switch to the prodrug CEP-7055: This is the most direct and clinically relevant approach to achieving better oral exposure. 2. Formulation enhancement: If working with this compound is necessary, consider formulating it in a bioavailability-enhancing vehicle. Options include lipid-based formulations like SEDDS or a solid dispersion. |
| Precipitation of this compound in aqueous dosing vehicles. | The compound has exceeded its aqueous solubility limit. | 1. Conduct solubility studies: Determine the solubility of this compound in various pharmaceutically relevant buffers and vehicles. 2. Use a co-solvent system: Employing a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) can increase solubility. Ensure the chosen co-solvent is appropriate for your animal model and experimental design. |
| Inconsistent results in in vitro assays (e.g., cell-based assays). | Poor solubility of this compound in aqueous cell culture media leading to precipitation and inaccurate concentrations. | 1. Use of a validated stock solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO). 2. Control for solvent effects: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Difficulty in achieving therapeutic plasma concentrations in vivo. | A combination of poor solubility, low permeability, and potential first-pass metabolism. | 1. Assess permeability: Perform an in vitro permeability assay, such as the Caco-2 assay, to understand the intestinal permeability of this compound. 2. Consider alternative routes of administration: For initial efficacy studies where oral bioavailability is a confounding factor, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass the gastrointestinal barrier. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of CEP-7055 (as measured by this compound plasma levels) in Nude Mice
| Parameter | Value |
| Oral Bioavailability | ~15%[3] |
Note: This data reflects the oral bioavailability of the prodrug CEP-7055, which provides significantly better systemic exposure to this compound than oral administration of this compound itself.
Experimental Protocols
Equilibrium Solubility Assay
Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.
Methodology:
-
Preparation: Prepare the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing the buffer. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Separate the dissolved drug from any remaining solid by filtration (using a filter compatible with the compound and solvent) or ultracentrifugation.
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Reporting: The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add a solution of this compound in a transport buffer to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add a solution of this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
Signaling Pathway
Caption: VEGF Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Troubleshooting Poor Oral Bioavailability.
References
- 1. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the oral, pan-VEGF-R kinase inhibitor CEP-7055 and chemotherapy in orthotopic models of glioblastoma and colon carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing Lestaurtinib (CEP-701) Efficacy in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of lestaurtinib (CEP-701), a multi-targeted tyrosine kinase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to optimize experimental outcomes and advance research in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is lestaurtinib (CEP-701) and what is its primary mechanism of action?
Lestaurtinib (also known as CEP-701) is an orally active, multi-targeted tyrosine kinase inhibitor.[1][2] It is structurally related to staurosporine.[1] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][3] By binding to the ATP-binding pocket of these kinases, lestaurtinib inhibits their autophosphorylation and subsequent activation of downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4]
Q2: In which research areas is lestaurtinib most commonly used?
Lestaurtinib has been most extensively investigated for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[1] Activating mutations in FLT3 are common in AML and are associated with a poor prognosis.[5] It has also been studied in the context of myeloproliferative disorders due to its potent inhibition of JAK2.[6] Additionally, preclinical studies have explored its potential in other cancers, including neuroblastoma, by targeting Trk receptors.[7][8]
Q3: Why is lestaurtinib often used in combination with chemotherapy?
While lestaurtinib has shown modest clinical activity as a single agent, leukemic cells often develop resistance through the activation of alternative survival pathways.[9][10] In vitro studies have demonstrated that combining lestaurtinib with conventional chemotherapeutic agents can result in synergistic cytotoxicity against AML cells.[10][11] The rationale is that chemotherapy can reduce the tumor burden, while lestaurtinib can target the specific signaling pathways that drive cancer cell proliferation and survival. Clinical trials have explored the administration of lestaurtinib following salvage chemotherapy in patients with relapsed FLT3-mutant AML.[10]
Q4: What is the optimal sequencing for combining lestaurtinib with chemotherapy?
In vitro studies have indicated that the timing of administration is crucial for achieving a synergistic effect. Exposing AML cells to lestaurtinib concurrently with or immediately after chemotherapy has been shown to be the most effective approach for synergistic cell killing.[1][10] Conversely, pre-treatment with lestaurtinib followed by chemotherapy has been reported to have an antagonistic effect.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of target kinase phosphorylation (e.g., pFLT3, pSTAT5) in Western blot. | 1. Suboptimal lestaurtinib concentration: The IC50 of lestaurtinib can vary between cell lines. 2. Incorrect timing of cell lysis: Kinase phosphorylation can be transient. 3. High protein binding: Lestaurtinib is highly bound to plasma proteins, particularly α1-acid glycoprotein (AGP), which can reduce its effective concentration in vivo and in vitro if serum is used.[10] 4. Drug degradation: Improper storage or handling of lestaurtinib stock solutions. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values for FLT3 and JAK2 are in the low nanomolar range (0.9-3 nM).[3] 2. Optimize the incubation time with lestaurtinib before cell lysis. A time-course experiment (e.g., 1, 2, 4, 8 hours) is recommended. 3. If working with serum-containing media, consider the potential for protein binding and adjust the concentration accordingly. For in vivo studies, monitoring plasma levels of lestaurtinib is crucial. 4. Prepare fresh stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Lack of synergistic effect when combining lestaurtinib with a chemotherapeutic agent. | 1. Antagonistic scheduling: As mentioned in the FAQs, pre-treating cells with lestaurtinib before chemotherapy can be antagonistic.[9] 2. Inappropriate drug ratio: The synergistic effect is often dependent on the concentration ratio of the two drugs. 3. Cell line-specific resistance: The cell line may have intrinsic resistance mechanisms to one or both drugs. | 1. Administer lestaurtinib concurrently with or after the chemotherapeutic agent.[1][10] 2. Perform a combination index (CI) analysis (e.g., Chou-Talalay method) to determine the optimal synergistic ratio of lestaurtinib and the chemotherapeutic agent. 3. Characterize the resistance mechanisms of your cell line. This may involve assessing the expression of drug efflux pumps or anti-apoptotic proteins. |
| Development of resistance to lestaurtinib in long-term cell culture experiments. | 1. Acquired mutations in the target kinase: Point mutations in the kinase domain of FLT3 can confer resistance.[12] 2. Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the RAS/MAPK or PI3K/AKT pathways, can compensate for the inhibition of FLT3 or JAK2 signaling.[13] 3. Overexpression of anti-apoptotic proteins: Increased levels of proteins like Mcl-1 or Bcl-2 can counteract the pro-apoptotic effects of lestaurtinib.[9] | 1. Sequence the kinase domain of the target protein in resistant cells to identify potential mutations. 2. Perform pathway analysis (e.g., Western blotting for key signaling nodes) to identify activated bypass pathways. Consider combination therapies with inhibitors of these pathways. 3. Assess the expression of anti-apoptotic proteins. Combination with Bcl-2 inhibitors (e.g., venetoclax) could be a potential strategy. |
| High background in in vitro kinase assays. | 1. Non-specific binding of antibodies. 2. Contamination of reagents. 3. Suboptimal assay conditions. | 1. Use high-quality, specific antibodies and optimize antibody concentrations. Include appropriate isotype controls. 2. Use fresh, sterile buffers and reagents. 3. Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Signaling Pathways
Lestaurtinib primarily exerts its effects by inhibiting the FLT3 and JAK2 signaling pathways, which are critical for the proliferation and survival of certain cancer cells.
Experimental Protocols
Cell Viability Assay (MTS/XTT Assay)
This protocol is adapted from methodologies used in studies evaluating the effect of lestaurtinib on cell proliferation.[14]
Materials:
-
96-well microtiter plates
-
Lestaurtinib (CEP-701) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
MTS or XTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of lestaurtinib in culture medium.
-
Add 100 µL of the lestaurtinib dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 24 to 72 hours.
-
Add 20 µL of MTS or 50 µL of XTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Kinase Phosphorylation
This protocol is a general guideline for assessing the inhibition of FLT3 or JAK2/STAT5 phosphorylation by lestaurtinib.[6][14]
Materials:
-
Lestaurtinib stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pFLT3, anti-FLT3, anti-pSTAT5, anti-STAT5, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere or reach the desired density.
-
Treat cells with various concentrations of lestaurtinib or vehicle control for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., actin).
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes a common method for detecting apoptosis induced by lestaurtinib.
Materials:
-
Lestaurtinib stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with lestaurtinib or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Quantitative Data Summary
In Vitro IC50 Values of Lestaurtinib
| Kinase Target | IC50 (nM) | Reference(s) |
| FLT3 | 2-3 | [1] |
| JAK2 | 0.9 | [3][6] |
| TrkA | < 25 | [3] |
Clinical Trial Data: Lestaurtinib in Combination with Salvage Chemotherapy for Relapsed FLT3-Mutant AML
| Outcome | Lestaurtinib + Chemotherapy | Chemotherapy Alone | p-value | Reference(s) |
| Complete Remission (CR/CRp) | 26% (29/111) | 21% (23/109) | 0.35 | [10] |
| Overall Survival | No significant difference | No significant difference | - | [10] |
Note: In this trial, only 58% of patients receiving lestaurtinib achieved the target level of FLT3 inhibition, which may have limited the observed efficacy.[10]
Clinical Trial Data: Lestaurtinib with First-Line Chemotherapy for Newly Diagnosed FLT3-Mutated AML
| Outcome | Lestaurtinib + Chemotherapy | Chemotherapy Alone | Hazard Ratio (95% CI) | p-value | Reference(s) |
| 5-Year Overall Survival | 46% | 45% | 0.90 (0.70-1.15) | 0.3 | [15] |
| 5-Year Relapse-Free Survival | 40% | 36% | 0.88 (0.69-1.12) | 0.3 | [15] |
Note: Despite no overall clinical benefit, improved outcomes were observed in patients who achieved sustained FLT3 inhibition.[15][16]
References
- 1. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Results from a randomized trial of salvage chemotherapy followed by lestaurtinib for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. A randomized assessment of adding the kinase inhibitor lestaurtinib to first-line chemotherapy for FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized assessment of adding the kinase inhibitor lestaurtinib to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: CEP-5214 Versus Sunitinib in Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical efficacy of two tyrosine kinase inhibitors, CEP-5214 and sunitinib, with a focus on their activity in renal cell carcinoma (RCC) models. The following sections present a comprehensive overview of their mechanisms of action, quantitative performance data, and detailed experimental protocols from relevant studies.
Sunitinib is a well-established multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers.[1] In contrast, this compound is a potent pan-vascular endothelial growth factor receptor (VEGFR) kinase inhibitor that has been evaluated in various preclinical cancer models. While direct comparative studies are limited, this guide synthesizes available data to provide a parallel assessment of their preclinical profiles.
Mechanism of Action and Target Profile
Both this compound and sunitinib function by inhibiting key signaling pathways involved in tumor growth and angiogenesis. However, their target specificities differ, which may influence their efficacy and potential side-effect profiles.
This compound is a potent, low-nanomolar inhibitor of all three VEGFR tyrosine kinases: VEGFR-1/FLT-1, VEGFR-2/KDR, and VEGFR-3/FLT-4.[2] Its activity is highly focused on the VEGF signaling axis, a critical pathway in tumor angiogenesis.
Sunitinib exhibits a broader target profile, inhibiting multiple receptor tyrosine kinases (RTKs).[1] Its targets include not only the VEGFRs but also platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and the rearranged during transfection (RET) proto-oncogene.[1][3] This multi-targeted approach allows sunitinib to interfere with various aspects of tumor biology, including cell proliferation, survival, and angiogenesis.[4]
A diagram illustrating the key signaling pathways targeted by both compounds is presented below.
Quantitative Data Presentation
The following tables summarize the in vitro kinase inhibitory activity and in vivo anti-tumor efficacy of this compound (and its prodrug CEP-7055) and sunitinib in various preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Target Kinase | This compound (nM) | Sunitinib (nM) |
| VEGFR-1/FLT-1 | 17[5] | - |
| VEGFR-2/KDR | 12[5] | 80[6] |
| VEGFR-3/FLT-4 | 17[5] | - |
| PDGFRβ | - | 2[6] |
| KIT | - | - |
| FLT3 | - | 50 (FLT3-ITD)[6] |
Note: A dash (-) indicates that data was not found in the searched articles.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Drug | Cancer Model | Host | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| CEP-7055 | Renal Carcinoma (RENCA) | BALB/c Mice | Not Specified | Significant | [1][5] |
| Melanoma (A375) | Nude Mice | 11.9-23.8 mg/kg, b.i.d., p.o. | 50-90 | [5] | |
| Glioblastoma (U251MG, U87MG) | Nude Mice | 11.9-23.8 mg/kg, b.i.d., p.o. | 50-90 | [5] | |
| Lung Carcinoma (CALU-6) | Nude Mice | 11.9-23.8 mg/kg, b.i.d., p.o. | 50-90 | [5] | |
| Pancreatic Carcinoma (ASPC-1) | Nude Mice | 11.9-23.8 mg/kg, b.i.d., p.o. | 50-90 | [5] | |
| Colon Carcinoma (HT-29, HCT-116) | Nude Mice | 11.9-23.8 mg/kg, b.i.d., p.o. | 50-90 | [5] | |
| Breast Carcinoma (MCF-7) | Nude Mice | 11.9-23.8 mg/kg, b.i.d., p.o. | 50-90 | [5] | |
| Angiosarcoma (SVR) | Nude Mice | 11.9-23.8 mg/kg, b.i.d., p.o. | 50-90 | [5] | |
| Sunitinib | Hepatocellular Carcinoma (Patient-derived) | - | - | Significant | [7] |
| Meningioma (BenMen-1, HBL52, IOMM-Lee, KT21MG) | - | 1-5 µM (in vitro) | Significant inhibition of DNA synthesis | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Tumor Xenograft Studies
A common experimental workflow for evaluating the in vivo efficacy of anti-cancer agents involves the use of tumor xenograft models.
-
Cell Lines and Animal Models: For the CEP-7055 studies, a variety of human and murine tumor cell lines were used, including A375 melanoma, U251MG and U87MG glioblastoma, CALU-6 lung carcinoma, ASPC-1 pancreatic carcinoma, HT-29 and HCT-116 colon carcinomas, MCF-7 breast carcinoma, SVR angiosarcoma, and RENCA renal carcinoma.[5] These cells were implanted into immunodeficient nude mice or immunocompetent BALB/c mice.[1][5] Sunitinib studies have utilized patient-derived xenografts for hepatocellular carcinoma and various meningioma cell lines.[7][8] For renal cell carcinoma, the RENCA murine cell line is a commonly used model.[1]
-
Drug Administration: CEP-7055 was administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 11.9 to 23.8 mg/kg.[5] Sunitinib administration details in the provided preclinical RCC studies were not specified.
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume periodically. At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry to assess microvessel density and apoptosis.[5] For the orthotopic RENCA model treated with CEP-7055, efficacy was also determined by a reduction in metastatic score and the extent of pulmonary metastases.[1]
In Vitro Kinase Assays
-
VEGFR Kinase Inhibition: The inhibitory activity of this compound against human VEGFR-1, -2, and -3 was determined using biochemical kinase assays.[5] Similarly, the IC50 of sunitinib against VEGFR2 and PDGFRβ was determined using fusion proteins containing the cytoplasmic domain of the respective receptor tyrosine kinases.[6]
Summary and Conclusion
Both this compound and sunitinib demonstrate potent anti-tumor activity in preclinical models, primarily through the inhibition of key tyrosine kinases involved in angiogenesis and tumor cell proliferation.
-
This compound shows high specificity as a pan-VEGFR inhibitor. Its prodrug, CEP-7055 , has demonstrated significant tumor growth inhibition across a broad range of cancer models, including a murine renal cell carcinoma model.[1][5] This suggests its potential as an anti-angiogenic agent in RCC.
-
Sunitinib acts as a multi-targeted inhibitor with a broader spectrum of activity that includes VEGFRs, PDGFRs, KIT, and FLT3.[1] Its efficacy in renal cell carcinoma is well-documented, and its mechanism involves both anti-angiogenic and direct anti-tumor effects.[4]
While the available data for this compound in a renal cell carcinoma model is promising, sunitinib's broader target profile and extensive clinical validation position it as a standard of care. Further preclinical studies directly comparing these two agents in orthotopic and patient-derived xenograft models of RCC would be necessary to definitively determine their relative efficacy and potential for clinical development. This guide provides a foundational comparison based on the current preclinical literature to inform further research and drug development efforts in the field of renal cell carcinoma.
References
- 1. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Sunitinib Malate, 341031-54-7 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An Important Clarification Regarding CEP-5214 in Hepatocellular Carcinoma Research
References
- 1. AstraZeneca and Targacept initiate phase IIB clinical trial of TC-5214 as a switch monotherapy treatment for major depressive disorder [astrazeneca.com]
- 2. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Remaining TC-5214 Phase III efficacy studies do not meet endpoint, regulatory filing will not be pursued [astrazeneca.com]
Validating CEP-5214 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of CEP-5214, a potent pan-inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). By objectively comparing its performance with other established VEGFR inhibitors and providing detailed experimental data, this document serves as a valuable resource for researchers in drug discovery and development.
Introduction to this compound and its Primary Targets
This compound is a small molecule inhibitor targeting the tyrosine kinase activity of VEGFRs, which are crucial mediators of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, making it a key therapeutic target. This compound has demonstrated potent, low-nanomolar inhibitory activity against the three main VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4)[1][2]. Its pro-drug, CEP-7055, was developed to improve oral bioavailability[1][2].
Comparative Biochemical Potency of VEGFR Inhibitors
A critical first step in validating a kinase inhibitor is to determine its biochemical potency against its intended targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy in inhibiting a specific biological or biochemical function.
| Inhibitor | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) | Reference |
| This compound | 12 | 18 | 17 | [1] |
| Sorafenib | 26 | 90 | 20 | |
| Sunitinib | - | 80 | - | [3] |
Table 1: Biochemical IC50 values of this compound and other common VEGFR inhibitors against the VEGFR family of kinases.
Kinase Selectivity Profile
Evaluating the selectivity of an inhibitor across the human kinome is crucial to understanding its potential off-target effects and therapeutic window. While this compound is a potent pan-VEGFR inhibitor, it has been shown to have good selectivity against a panel of other tyrosine and serine/threonine kinases.
| Kinase | This compound (% Inhibition at 1µM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| PDGFRβ | - | 57 | 2 |
| c-Kit | - | 68 | - |
| Flt-3 | - | 58 | - |
| RET | - | 43 | - |
| Raf-1 | - | 6 | - |
| B-Raf | - | 22 | - |
Table 2: Selectivity profile of this compound compared to Sorafenib and Sunitinib against other common cancer-related kinases. A comprehensive quantitative kinase panel screening for this compound is not publicly available.
Validating Target Engagement in a Cellular Context
While biochemical assays provide valuable information on the direct interaction between an inhibitor and its target, it is essential to validate this engagement within the complex environment of a living cell. This section outlines key experimental approaches to confirm that this compound effectively engages VEGFRs in cellular models.
Western Blotting for Downstream Signaling Inhibition
A fundamental method to assess target engagement is to measure the phosphorylation status of the target kinase and its downstream signaling effectors. Upon stimulation with VEGF, VEGFRs undergo autophosphorylation, which initiates a cascade of downstream signaling events, including the activation of the MAPK/ERK pathway. Inhibition of VEGFR phosphorylation by this compound is a direct indicator of target engagement.
Experimental Protocol: Western Blot for Phospho-VEGFR2 and Phospho-ERK
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable cell lines expressing VEGFR2.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with a dose range of this compound, a comparator inhibitor (e.g., Sorafenib), or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-VEGFR2 (e.g., Tyr1175), total VEGFR2, phospho-ERK1/2 (e.g., Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be included.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Expected Results: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of both VEGFR2 and ERK1/2 upon VEGF stimulation, confirming target engagement and downstream pathway inhibition.
Signaling Pathway Diagram
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in living cells. This technology offers a sensitive and high-throughput approach to determine target occupancy and affinity.
Experimental Protocol: NanoBRET™ for VEGFR2 Target Engagement
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding VEGFR2 fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96- or 384-well plate.
-
-
Assay Procedure:
-
To some wells, add a dilution series of this compound or a comparator inhibitor. To control wells, add vehicle (DMSO).
-
Add a cell-permeable fluorescent tracer that binds to VEGFR2 to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
-
Expected Results: this compound will compete with the fluorescent tracer for binding to the NanoLuc®-VEGFR2 fusion protein, leading to a dose-dependent decrease in the BRET signal. This allows for a quantitative comparison of the cellular affinity of different inhibitors.
Experimental Workflow Diagram
References
- 1. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of CEP-5214 (Lestaurtinib): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the kinase inhibitor CEP-5214, also known as lestaurtinib, against other kinase inhibitors. Supported by experimental data, this document is designed to offer a clear perspective on this compound's selectivity profile, aiding in informed decisions for research and drug development.
This compound is a multi-targeted tyrosine kinase inhibitor, initially identified as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinase (Trk) family.[1] Its ability to interact with multiple targets underscores the importance of a comprehensive cross-reactivity profile to understand its therapeutic potential and potential off-target effects.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a panel of kinases, with a comparison to other well-characterized kinase inhibitors. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), highlights the multi-targeted nature of this compound.
| Kinase Target | This compound (Lestaurtinib) IC50 (nM) | Quizartinib (AC220) IC50 (nM) | Sunitinib IC50 (nM) | Midostaurin (PKC412) IC50 (nM) |
| FLT3 | 2 - 3 [1] | 1.1 | 50 | 10 |
| JAK2 | 0.9 [2][3][4] | >10,000 | 259 | 530 |
| TrkA | < 25 [2][3] | - | - | - |
| TrkB | - | - | - | - |
| TrkC | - | - | - | - |
| Aurora A | 8.1 | - | - | - |
| Aurora B | 2.3 | - | - | - |
| STAT5 (phosphorylation) | 10 - 30 [4] | - | - | - |
Note: A lower IC50 value indicates higher potency. Data is compiled from various sources and assay conditions may vary.
Key Signaling Pathways Targeted by this compound
This compound primarily exerts its effects by inhibiting key signaling pathways crucial for cell proliferation and survival. The two major pathways affected are the FLT3 signaling pathway and the JAK/STAT signaling pathway.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[5] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and inhibit apoptosis.[6][7][8] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), mutations in FLT3 lead to its constitutive activation, driving uncontrolled cell growth.[1][9] this compound's potent inhibition of FLT3 blocks these downstream signals.
Caption: this compound inhibits the FLT3 signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[10][11] Ligand binding to a cytokine receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[12] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression involved in cell growth, differentiation, and immune responses.[12][13] this compound is a potent inhibitor of JAK2, thereby disrupting the downstream activation of STAT5.[4]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's selectivity and potency relies on robust and reproducible experimental methodologies. The following outlines common biochemical and cellular assays used in the profiling of compounds like this compound.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor.
-
Radiometric Assays: Often considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate.[14] The amount of incorporated radioactivity is directly proportional to the kinase activity.
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled antibodies that recognize either the phosphorylated substrate or a tag on the substrate and a labeled kinase.[14] Inhibition of the kinase leads to a decrease in the FRET signal.
-
Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[14] The ADP is converted to ATP, which then drives a luciferase-mediated reaction that produces a luminescent signal.
Cellular Kinase Assays
These assays assess the effect of an inhibitor on kinase activity within a cellular context, providing more physiologically relevant data.
-
Phosphorylation Inhibition Assays: Techniques such as Western blotting or ELISA are used to measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates in cells treated with the inhibitor.[14] A reduction in the phosphorylation signal indicates target engagement and inhibition.
-
Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the activity of the target kinase. A decrease in cell viability is indicative of the inhibitor's efficacy.
The workflow for a typical kinase inhibitor profiling experiment is illustrated below.
Caption: Workflow for kinase inhibitor profiling.
References
- 1. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2 STAT5 Cascade → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of CEP-5214 and Other Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CEP-5214, a potent pan-VEGFR tyrosine kinase inhibitor, with other prominent VEGFR inhibitors. The comparative analysis is supported by experimental data on inhibitory concentrations and preclinical antitumor activity. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to this compound
This compound is an indenopyrrolocarbazole-based compound identified as a potent, low-nanomolar inhibitor of all three human vascular endothelial growth factor receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4). Its water-soluble prodrug, CEP-7055, has been evaluated in Phase I clinical trials. This guide focuses on the preclinical efficacy of this compound and compares it to other well-established VEGFR inhibitors, including Sunitinib, Sorafenib, Axitinib, Vandetanib, and Pazopanib.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected VEGFR inhibitors against the VEGFR family of receptor tyrosine kinases. Lower IC50 values indicate greater potency.
| Inhibitor | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 16 | 4-8 | 4 | Selective against a panel of other kinases |
| Sunitinib | - | 80 | - | PDGFRβ (2) |
| Sorafenib | 26 | 90 | 20 | Raf-1 (6), B-Raf (22), PDGFRβ (57), c-Kit (68)[1][2] |
| Axitinib | 0.1-1.2 | 0.2-0.25 | 0.1-0.3 | PDGFRβ (1.6), c-Kit (1.7)[3][4][5][6][7] |
| Vandetanib | - | 40 | 110 | EGFR (500)[3][8][9][10] |
| Pazopanib | 10 | 30 | 47 | PDGFRα (71), PDGFRβ (84), c-Kit (74)[11][12][13][14][15] |
Preclinical Antitumor Activity of CEP-7055 (Prodrug of this compound)
Oral administration of CEP-7055 has demonstrated significant antitumor efficacy in a variety of preclinical tumor models.
| Tumor Model | Dosing Regimen | Key Findings |
| Human Glioblastoma (U87MG, U251MG) Xenografts | 11.9 to 23.8 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition (50-90%)[16] |
| Human Colon Carcinoma (HCT-116, HT-29) Xenografts | 11.9 to 23.8 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition (50-90%)[16] |
| Human Pancreatic Carcinoma (ASPC-1) Xenografts | 11.9 to 23.8 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition (50-90%)[16] |
| Orthotopic Human Glioblastoma Xenografts | 23.8 mg/kg/dose with temozolomide | Improved median survival compared to temozolomide alone[17][18] |
| Orthotopic Colon Carcinoma (CT-26) | In combination with irinotecan | Reductions in primary tumor and hepatic metastatic burden[17][18] |
Experimental Protocols
In Vitro VEGFR Kinase Inhibition Assay (ELISA-based)
This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against VEGFR tyrosine kinases.
Objective: To quantify the IC50 value of an inhibitor against VEGFR-2/KDR.
Materials:
-
Recombinant human baculovirus-expressed VEGFR-2 cytoplasmic domain
-
96-well FluoroNUNC MaxiSorp plates
-
ATP (Adenosine triphosphate)
-
MnCl2 (Manganese chloride)
-
Test compounds (e.g., this compound)
-
Assay buffer
-
Wash buffer
-
Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for detection (e.g., TMB for HRP)
-
Microplate reader
Procedure:
-
Plate Coating: Plates are coated with a capture antibody specific for the VEGFR-2 cytoplasmic domain.
-
Kinase Preparation: The recombinant VEGFR-2 cytoplasmic domain is pre-phosphorylated in the presence of ATP and MnCl2.
-
Inhibitor Incubation: The kinase is added to the wells along with varying concentrations of the test inhibitor.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a substrate peptide and ATP. The plate is incubated to allow for phosphorylation.
-
Detection: After incubation, the wells are washed, and a phosphotyrosine-specific antibody is added. Following another incubation and wash step, a substrate is added to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The signal is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
A generic VEGFR2 kinase assay kit protocol involves the use of a purified recombinant VEGFR2 enzyme, a poly(Glu,Tyr) substrate, and detection of ATP consumption via a luciferase-based reaction[19].
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the antitumor efficacy of a VEGFR inhibitor in a murine xenograft model.
Objective: To assess the in vivo antitumor activity of an orally administered compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cell line (e.g., U87MG glioblastoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound (e.g., CEP-7055) and vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Culture: The selected human tumor cell line is cultured under standard conditions.
-
Tumor Implantation: A specific number of tumor cells, often resuspended in media or Matrigel, are subcutaneously or orthotopically implanted into the mice[20][21][22].
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound or vehicle is administered to the respective groups according to the specified dosing regimen (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors may be excised for analysis of microvessel density (e.g., via CD34 staining) and apoptosis to assess the biological effects of the inhibitor[16].
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Efficacy Evaluation
Caption: General experimental workflow for evaluating VEGFR inhibitor efficacy.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interpriseusa.com [interpriseusa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 12. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The effects of the oral, pan-VEGF-R kinase inhibitor CEP-7055 and chemotherapy in orthotopic models of glioblastoma and colon carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinase Inhibition by CEP-5214 (Lestaurtinib): A Comparative Guide to Western Blot Protocols
A critical point of clarification: The compound CEP-5214 is also known as Lestaurtinib (or CEP-701). Current scientific literature and drug databases identify Lestaurtinib as a multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinase (Trk) A, B, and C.[1][2][3] It is not primarily recognized as an inhibitor of the Polo-like kinase 1 (PLK1) pathway. Therefore, this guide will focus on a Western blot protocol to validate the inhibition of one of its principal and well-documented signaling pathways: the JAK2/STAT5 cascade.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive Western blot protocol to objectively assess the inhibitory effects of this compound (Lestaurtinib) on the JAK2/STAT5 signaling pathway. The following sections detail the experimental workflow, comparative data for key reagents, and a step-by-step protocol.
JAK2/STAT5 Signaling Pathway
The JAK2/STAT5 pathway is a critical signaling cascade involved in cellular proliferation and differentiation. Upon activation by cytokines, JAK2 phosphorylates itself and downstream STAT5 proteins. Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and activates the transcription of target genes. Lestaurtinib is known to inhibit the autophosphorylation of JAK2, thereby blocking downstream STAT5 signaling.[4][5]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing this compound-mediated inhibition of JAK2/STAT5 signaling using Western blotting.
Comparative Data for Key Reagents
The selection of appropriate antibodies is critical for a successful Western blot experiment. The following table provides a comparison of commercially available primary antibodies for detecting total and phosphorylated JAK2 and STAT5.
| Target Protein | Antibody Type | Host Species | Recommended Dilution (Western Blot) | Supplier (Cat. No.) |
| pJAK2 (Tyr1007/1008) | Monoclonal (Rabbit) | Rabbit | 1:1000 | Cell Signaling Technology (#3776) |
| Polyclonal (Rabbit) | Rabbit | 1:500 - 1:1000 | Invitrogen (PA5-37576) | |
| Total JAK2 | Monoclonal (Rabbit) | Rabbit | 1:1000 | Cell Signaling Technology (#3230) |
| Polyclonal (Rabbit) | Rabbit | 1:500 - 1:2000 | Proteintech (17670-1-AP) | |
| pSTAT5 (Tyr694) | Monoclonal (Rabbit) | Rabbit | 1:1000 | Cell Signaling Technology (#9359) |
| Polyclonal (Rabbit) | Rabbit | 1:500 - 1:1000 | Invitrogen (44-374G) | |
| Total STAT5 | Monoclonal (Rabbit) | Rabbit | 1:1000 | Cell Signaling Technology (#94205) |
| Polyclonal (Rabbit) | Rabbit | 1:1000 - 1:2000 | Proteintech (10279-1-AP) | |
| β-Actin (Loading Control) | Monoclonal (Mouse) | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Detailed Experimental Protocol
This protocol is optimized for assessing the inhibition of JAK2 and STAT5 phosphorylation in a human erythroleukemia cell line (e.g., HEL 92.1.7), which harbors a constitutively active JAK2 mutation.
1. Cell Culture and Treatment:
-
Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.
-
Treat cells with varying concentrations of this compound (Lestaurtinib) (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
6. Blocking:
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.
7. Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pJAK2, anti-pSTAT5, anti-total JAK2, anti-total STAT5, or anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the table above for recommended starting dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and the loading control (β-actin).
Expected Results: Treatment with this compound (Lestaurtinib) is expected to cause a dose- and time-dependent decrease in the phosphorylation of JAK2 and STAT5, while the total levels of these proteins should remain relatively unchanged. This would confirm the inhibitory activity of this compound on the JAK2/STAT5 signaling pathway.
References
- 1. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 2. msesupplies.com [msesupplies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of CEP-5214 (Lestaurtinib) and Other Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the kinase inhibitor CEP-5214 (Lestaurtinib) with other notable kinase inhibitors, primarily focusing on agents targeting FMS-like tyrosine kinase 3 (FLT3). The information presented is intended to assist researchers in selecting the appropriate tools for their preclinical and clinical investigations.
Introduction to this compound (Lestaurtinib)
This compound, also known as Lestaurtinib, is a multi-targeted tyrosine kinase inhibitor.[1][2] Structurally related to staurosporine, it is an indolocarbazole alkaloid that has been investigated for the treatment of various cancers, particularly acute myeloid leukemia (AML) with FLT3 mutations.[1][3] Activating mutations in FLT3 are common in AML and are associated with a poor prognosis.[1] this compound inhibits several kinases, including FLT3, Janus kinase 2 (JAK2), and the Tropomyosin receptor kinase (Trk) family.[1][2]
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in determining its efficacy and potential off-target effects. This section compares the in vitro inhibitory activity of this compound with two other prominent FLT3 inhibitors: Quizartinib, a highly selective second-generation FLT3 inhibitor, and Midostaurin, another multi-targeted inhibitor.[1]
| Kinase Target | This compound (Lestaurtinib) IC50/Kd | Quizartinib (AC220) IC50/Kd | Midostaurin (PKC412) IC50/Kd |
| FLT3 | 2-3 nM (IC50)[1][2] | <1 nM (IC50)[4] | ≤10 nM (IC50) |
| FLT3-ITD | 3 nM (IC50) | 0.40-0.89 nM (IC50)[4] | - |
| JAK2 | 0.9 nM (IC50)[5] | - | - |
| TrkA | < 25 nM (IC50)[5] | - | - |
| KIT | - | Kd <10 nM[4] | Potent Inhibition |
| PDGFR | >1000 nM (IC50)[3] | Binds with high affinity | Potent Inhibition |
| VEGFR | >1000 nM (IC50)[3] | - | Potent Inhibition |
| Aurora Kinase A | 8.1 nM (IC50)[5] | - | - |
| Aurora Kinase B | 2.3 nM (IC50)[5] | - | - |
Note: IC50 and Kd values are compiled from various sources and assay conditions may differ. A lower value indicates higher potency.
Signaling Pathway Inhibition
This compound and its comparators exert their effects by blocking critical signaling pathways involved in cell proliferation and survival.
This compound (Lestaurtinib) Signaling Inhibition
This compound primarily targets the FLT3 and JAK2 signaling pathways. Inhibition of mutated FLT3 blocks the downstream activation of STAT5, AKT, and ERK pathways, leading to apoptosis in leukemia cells.[6] Concurrently, its inhibition of JAK2 disrupts the JAK/STAT pathway, which is crucial for the proliferation of certain hematopoietic cells.
Quizartinib Signaling Inhibition
Quizartinib is a highly selective FLT3 inhibitor. Its mechanism of action is centered on the potent and specific inhibition of the FLT3 signaling cascade.
Midostaurin Signaling Inhibition
Midostaurin is a multi-targeted kinase inhibitor with a broader spectrum of activity that includes FLT3, KIT, PDGFR, and VEGFR.
Head-to-Head Clinical Trial Data Comparison (FLT3+ AML)
While direct head-to-head randomized controlled trials are limited, data from separate clinical trials and comparative analyses provide insights into the clinical performance of these inhibitors in FLT3-mutated AML.
| Feature | This compound (Lestaurtinib) | Quizartinib | Midostaurin |
| Trial(s) Reference | UK AML15/17[7] | QuANTUM-First[7][8] | RATIFY[7] |
| Patient Population | Newly diagnosed FLT3-mutated AML | Newly diagnosed FLT3-ITD AML | Newly diagnosed FLT3-mutated AML |
| Treatment Regimen | With standard chemotherapy | With standard chemotherapy | With standard chemotherapy |
| Composite Complete Remission (CRc) | No significant benefit observed[7] | 85%[9] | - |
| Overall Survival (OS) | No significant improvement[7] | Median OS: 31.9 months[7] | Significant improvement vs. placebo |
| Relapse Rate | - | Significantly lower vs. midostaurin (MAIC analysis)[8] | - |
Note: Data is compiled from different studies and is not from a direct comparative trial unless stated. The Matching-Adjusted Indirect Comparison (MAIC) suggests a favorable relapse rate for Quizartinib over Midostaurin.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key assays used to characterize kinase inhibitors.
FLT3 Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant FLT3 enzyme, a suitable kinase buffer, ATP, and a substrate (e.g., Myelin Basic Protein) is prepared in a microplate.
-
Compound Addition: The test inhibitor (e.g., this compound) is added to the wells at various concentrations.
-
Incubation: The plate is incubated at 30°C to allow the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[10][11]
-
Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound.
Cell Viability Assay
This assay assesses the effect of a kinase inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., FLT3-mutated AML cell lines like MV4-11 or MOLM-14) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with the kinase inhibitor at a range of concentrations.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is measured using a reagent such as MTT or MTS.[12][13] These reagents are converted by metabolically active cells into a colored formazan product, which can be quantified by measuring absorbance.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement by the inhibitor.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the kinase inhibitor, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-FLT3, p-STAT5, p-ERK).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.[14]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified to assess the effect of the inhibitor. Total protein levels are also measured as a loading control.
Conclusion
This compound (Lestaurtinib) is a potent multi-targeted kinase inhibitor with significant activity against FLT3 and JAK2. Its broader selectivity profile distinguishes it from more targeted second-generation FLT3 inhibitors like Quizartinib. While this compound showed promise in preclinical studies, clinical trial results in AML have been less definitive compared to newer agents. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desire for a multi-targeted versus a highly selective agent and the specific genetic background of the cancer being studied. The experimental data and protocols provided in this guide offer a foundation for making such informed decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lestaurtinib | JAK | Tocris Bioscience [tocris.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 8. Quizartinib significantly reduces relapse rates versus midostaurin in newly diagnosed patients with FLT3-ITD-positive AML, based on MAIC analysis - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 9. Quizartinib shows improved rates of composite complete remission and reduced need for re-induction in real-world patients with FLT3-ITD-mutated AML - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Anti-Angiogenic Effects of CEP-5214 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of CEP-5214 against other established anti-angiogenic agents. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound is a potent, orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, demonstrating significant anti-angiogenic and antitumor activity in preclinical models. This guide will delve into the quantitative data from in vivo studies of this compound and its prodrug, CEP-7055, and compare its performance with other known anti-angiogenic therapies such as Sunitinib, Sorafenib, and Bevacizumab, with a focus on prostate cancer models where data is available.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-angiogenic and antitumor effects of this compound/CEP-7055 and its alternatives. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
Table 1: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Route of Administration | Tumor Growth Inhibition | Citation |
| CEP-7055 (prodrug of this compound) | Various human xenografts (including melanoma, glioblastoma, lung, colon, breast, pancreatic) | 11.9 to 23.8 mg/kg, twice daily | Oral (p.o.) | 50-90% | [1] |
| Sunitinib | PC-3 Prostate Cancer Xenograft | Not specified | Not specified | 3-fold reduction in tumor growth | [2] |
| Sorafenib | Experimental Prostate Carcinoma | 10 mg/kg, daily | Not specified | Significant decrease in tumor volume from 4.5 cm³ to 3.4 cm³ over 7 days | [3] |
| Bevacizumab (with 5-FU) | CWR-22 & CWR-22R Prostate Cancer Xenografts | 5 mg/kg, every 2 weeks (Bevacizumab); 12.5 mg/kg, weekly (5-FU) | Intraperitoneal (i.p.) | 81 ± 5% | [4] |
Table 2: In Vivo Reduction of Microvessel Density (MVD)
| Compound | Cancer Model | Dosage | MVD Reduction | Citation |
| CEP-7055 (prodrug of this compound) | Various human tumor xenografts | Not specified | 22-38% | [1] |
| Sunitinib | PC-3 Prostate Cancer Xenografts | Not specified | Significant decrease in CD31 protein levels | [2] |
| Sorafenib | Experimental Prostate Carcinoma | 10 mg/kg, daily | Significantly lower tumor vascularity (74.4 ± 16.9 cells vs 197 ± 75.4 cells in control) | [5] |
| Bevacizumab (with 5-FU) | CWR-22 & CWR-22R Prostate Cancer Xenografts | 5 mg/kg (Bevacizumab); 12.5 mg/kg (5-FU) | Associated with a reduction in microvessel density | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
This compound Mechanism of Action
This compound functions by inhibiting the kinase activity of VEGF receptors, which are crucial for the signaling cascade that leads to angiogenesis.
In Vivo Experimental Workflow: Matrigel Plug Assay
The Matrigel plug assay is a widely used in vivo model to quantify angiogenesis.
Detailed Experimental Protocols
Matrigel Plug Assay
This protocol is a standard method for assessing in vivo angiogenesis.
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. To the liquid Matrigel, add pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF) to a final concentration that induces a robust angiogenic response. For the treatment group, mix this compound at the desired concentration into the Matrigel. For the control group, add the vehicle used to dissolve this compound. Keep the mixture on ice to prevent premature solidification.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the Matrigel plug. Anesthetize the mice according to approved institutional protocols.
-
Injection: Using a pre-chilled syringe, subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the Matrigel plugs to become vascularized over a period of 7 to 14 days.
-
Plug Excision and Analysis: At the end of the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker, such as CD31, to visualize blood vessels.
-
Microvessel Density (MVD) Analysis: Quantify the number of stained microvessels per unit area in the histological sections to determine the MVD.
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is another common in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertile chicken eggs in a humidified incubator at 37-38°C for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Application of Test Substance: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs or silicone rings). Saturate the carrier with the test substance (this compound) or vehicle control and place it directly onto the CAM.
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.
-
Analysis: After the incubation period, observe the CAM under a stereomicroscope. Angiogenesis can be quantified by:
-
Counting the number of blood vessel branch points within a defined area around the carrier.
-
Measuring the length and diameter of the blood vessels.
-
Scoring the angiogenic response based on a predefined scale.
-
-
Image Acquisition: Capture images of the CAM for documentation and further analysis.
Conclusion
The available in vivo data strongly support the anti-angiogenic and antitumor efficacy of this compound. Its mechanism of action through potent inhibition of VEGF receptors translates to significant reductions in tumor growth and microvessel density in various preclinical models. While direct comparative studies are limited, the data presented in this guide suggests that this compound's performance is comparable to other established anti-angiogenic agents like Sunitinib, Sorafenib, and Bevacizumab. Further studies in standardized prostate cancer models would be beneficial for a more direct and definitive comparison. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting in vivo studies to validate the anti-angiogenic properties of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Microvessel density predicts survival in prostate cancer patients subjected to watchful waiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo growth inhibition of prostate cancer by the small molecule imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-5214: A Potent Pan-VEGFR Inhibitor in the Landscape of Kinase-Targeted Cancer Therapy
In the realm of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptors (VEGFRs) has emerged as a cornerstone of anti-angiogenic treatment strategies. CEP-5214 is a potent, low-nanomolar pan-inhibitor of human VEGFR tyrosine kinases, demonstrating significant activity against VEGFR1/FLT-1, VEGFR2/KDR, and VEGFR3/FLT-4. This guide provides a comparative assessment of this compound's selectivity for VEGFRs against other prominent kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of VEGFR Inhibitors
This compound distinguishes itself through its potent and relatively selective inhibition of the VEGFR family. To contextualize its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-established VEGFR inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Inhibitor | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR/Flk-1) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound | 16 | 8 | 4 | Good selectivity against PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK[1] |
| Axitinib | 0.1 - 1.2[2][3][4][5] | 0.2 - 0.25[2][3][4][5] | 0.1 - 0.3[2][3][4] | PDGFRβ (1.6), c-Kit (1.7)[2] |
| Cabozantinib | 12[6] | 0.035[6][7][8] | 6[6] | c-Met (1.3), RET (4), c-Kit (4.6), AXL (7), Tie2 (14.3), FLT3 (11.3)[6][7][8] |
| Lenvatinib | 22[9][10] | 4[9][10] | 5.2[9][10] | FGFR1 (46), PDGFRα (51), PDGFRβ (100)[9] |
| Pazopanib | 10[11][12] | 30[11][12][13] | 47[11][12] | PDGFRα (71), PDGFRβ (84), c-Kit (74)[11] |
| Regorafenib | 13[14][15][16] | 4.2[14][15][16] | 46[14][15][16] | PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[14] |
| Sorafenib | 26 | 90[17][18] | 20[17][18] | PDGFRβ (57), c-Kit (68), FLT3 (58), RET (43), Raf-1 (6), B-Raf (22)[17] |
| Sunitinib | - | 80[19][20][21] | - | PDGFRβ (2)[19][20][21] |
| Vandetanib | >1100[22] | 40[1][22][23][24][25] | 110[1][22][23][25] | EGFR (500)[1][22][23][25] |
Note: IC50 values can vary between different studies and assay conditions.
VEGFR Signaling Pathway and Inhibition by this compound
The binding of vascular endothelial growth factor (VEGF) to its receptors initiates a cascade of downstream signaling events crucial for angiogenesis, the formation of new blood vessels. This compound, as a pan-VEGFR inhibitor, blocks the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Experimental Protocols
The determination of kinase inhibitory activity, typically expressed as IC50 values, is a critical step in the characterization of compounds like this compound. A common method employed for this is the Enzyme-Linked Immunosorbent Assay (ELISA)-based kinase inhibition assay.
General Protocol for ELISA-based Kinase Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Plate Coating: Microtiter plates are coated with a substrate specific to the kinase of interest. This substrate is often a peptide or protein that can be phosphorylated by the kinase. The plates are then incubated to allow for binding and subsequently washed to remove any unbound substrate.
-
Kinase Reaction: The kinase enzyme, the test compound (e.g., this compound) at various concentrations, and a source of phosphate (usually ATP) are added to the coated wells. The reaction is allowed to proceed for a defined period at an optimal temperature, during which the kinase phosphorylates the substrate.
-
Detection: After the kinase reaction, the wells are washed to remove the enzyme and other components. A primary antibody that specifically recognizes the phosphorylated form of the substrate is added. This is followed by the addition of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Signal Generation and Measurement: A chromogenic or fluorogenic substrate for the enzyme-conjugated secondary antibody is added. The resulting color change or fluorescence is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the test compound. The signal is read using a plate reader.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent pan-VEGFR inhibitor with a favorable selectivity profile. Its strong inhibition of all three VEGFRs positions it as a significant agent in the landscape of anti-angiogenic therapies. The comparative data presented in this guide, alongside the outlined experimental methodologies, provide a valuable resource for researchers and drug development professionals evaluating and comparing VEGFR-targeted kinase inhibitors. The continued investigation of such compounds is crucial for advancing the field of oncology and developing more effective cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interpriseusa.com [interpriseusa.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 12. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. rndsystems.com [rndsystems.com]
- 25. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of CEP-5214
Chemical and Physical Properties of CEP-5214
A summary of the known properties of this compound is crucial for assessing its handling and disposal requirements.
| Property | Value | Source |
| Chemical Name | 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol | [1] |
| Molecular Formula | C28H28N2O3 | [2] |
| Molecular Weight | 440.53 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |
| Purity | >98% | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical | [1] |
Standard Operating Procedure for Disposal
Given that this compound is a potent VEGFR inhibitor intended for research use only, it should be treated as a hazardous chemical waste unless explicitly stated otherwise by a safety data sheet (SDS). The following step-by-step procedure outlines the recommended course of action for its disposal.
1. Waste Identification and Segregation:
-
Contaminated Materials: All materials that have come into direct contact with this compound, including personal protective equipment (gloves, lab coats), weighing papers, pipette tips, and culture vessels, should be considered contaminated.
-
Unused Product: Any remaining or expired this compound must be disposed of as chemical waste.
-
Solutions: Solutions containing this compound, such as those prepared in DMSO, must be collected for disposal. Do not pour solutions down the drain.
-
Segregation: Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Waste Collection and Labeling:
-
Containers: Use a designated, leak-proof, and chemically compatible container for collecting solid and liquid this compound waste. Ensure the container is in good condition and has a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.
3. Storage of Waste:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Conditions: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin to prevent spills.
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for chemical waste pickup. This may involve submitting an online request form.
5. Emergency Procedures:
-
Spills: In case of a spill, immediately alert others in the area. Wearing appropriate personal protective equipment (PPE), contain the spill using a chemical spill kit. Absorb the spilled material and collect it in a labeled hazardous waste container.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Disclaimer: This information is based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and, if available, the manufacturer's Safety Data Sheet (SDS) for this compound.
References
Essential Safety and Operational Guide for Handling CEP-5214
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of CEP-5214, a potent pan-inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Immediate Safety and Handling Precautions
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following recommendations are based on general safety protocols for handling potent, biologically active small molecules and research chemicals.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of the solid compound should be performed in a certified chemical fume hood.
Engineering Controls:
-
Ventilation: All work with this compound, especially the solid form, must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.
Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 402857-39-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₈H₂₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 440.53 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, not in water | --INVALID-LINK-- |
| Purity | >98% | --INVALID-LINK-- |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Duration | Recommendations | Source |
| Short-term | Days to Weeks | 0 - 4 °C, Dry, Dark | --INVALID-LINK-- |
| Long-term | Months to Years | -20 °C, Dry, Dark | --INVALID-LINK-- |
| Stock Solution | Days to Weeks (Short-term) | 0 - 4 °C | --INVALID-LINK-- |
| Months (Long-term) | -20 °C | --INVALID-LINK-- | |
| Shipping | Ambient Temperature | Stable for a few weeks | --INVALID-LINK-- |
| Shelf Life | >5 years (if stored properly) | --INVALID-LINK-- |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not allow the product to enter drains. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Mechanism of Action and Biological Activity
This compound is a potent, low-nanomolar pan-inhibitor of human VEGF-R tyrosine kinases.[1] It demonstrates significant inhibitory activity against VEGFR-1/FLT-1, VEGFR-2/KDR, and VEGFR-3/FLT-4.[1]
| Target | IC₅₀ (nM) | Source |
| VEGF-R1/FLT-1 | 16 | --INVALID-LINK-- |
| VEGF-R2/KDR | 8 | --INVALID-LINK--, --INVALID-LINK-- |
| VEGF-R3/FLT-4 | 4 | --INVALID-LINK-- |
By inhibiting these receptors, this compound blocks the signaling pathways that lead to angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.
Visualizing the VEGFR Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to its receptor, which is the target of this compound.
Caption: Simplified VEGFR signaling pathway inhibited by this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound. Specific parameters may require optimization.
This protocol is adapted from commercially available luminescent kinase assays, such as the Kinase-Glo™ MAX assay, which measures the amount of ATP remaining after a kinase reaction.
Workflow:
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create serial dilutions of this compound in a suitable kinase buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Dilute the recombinant human VEGFR-2 enzyme in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the master mix to all wells.
-
Add the serially diluted this compound to the test wells. Add buffer with the same concentration of DMSO to the positive control (no inhibitor) wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and detect the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX).
-
Incubate at room temperature as per the reagent manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
This assay measures the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells.
Workflow:
Caption: Workflow for a cell-based VEGFR-2 phosphorylation assay.
Detailed Methodology:
-
Cell Culture:
-
Culture a suitable endothelial cell line that expresses VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
-
Assay Procedure:
-
Once the cells reach the desired confluency, starve them in a low-serum or serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 2 hours).
-
Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 10 minutes) to induce VEGFR-2 autophosphorylation.
-
Immediately stop the stimulation by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection and Analysis:
-
Determine the protein concentration of the cell lysates.
-
Quantify the level of phosphorylated VEGFR-2 using a specific antibody-based method such as a sandwich ELISA or Western blotting.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 protein or a housekeeping protein.
-
Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC₅₀ value.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
